4-Aminocyclohexanecarbonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVSLNZSMIPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-08-2, 873537-33-8, 1387445-51-3 | |
| Record name | Cyclohexanecarbonitrile, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-aminocyclohexane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride
<
Introduction: Unveiling a Versatile Synthetic Building Block
4-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a reactive nitrile group and a primary amine on a cyclohexane scaffold, this molecule serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a practical choice for laboratory and industrial applications.
This guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, stereoisomeric forms, synthesis, and key applications, with a particular focus on its role in drug discovery and development.
Part 1: Fundamental Properties and Stereochemistry
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate the conditions required for its storage, handling, and application in chemical reactions.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClN₂ | [1][2] |
| Molecular Weight | 160.64 g/mol | [1][2] |
| CAS Number | 1303968-08-2 | [2][3] |
| Appearance | Typically a white to off-white solid | |
| Storage | Inert atmosphere, room temperature | [1] |
Note: Physical properties such as melting point and solubility can vary depending on the isomeric form and purity.
The Critical Role of Stereochemistry: Cis vs. Trans Isomers
The cyclohexane ring in this compound is not planar, adopting a chair conformation. This gives rise to two key stereoisomers: cis and trans. In the cis isomer, the amino and nitrile groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, and consequently, its biological activity and utility in stereospecific syntheses.
The distinct spatial arrangement of functional groups in the cis and trans isomers can lead to different binding affinities with biological targets, such as enzymes and receptors. Therefore, the separation and selective synthesis of these isomers are often crucial in drug development.[4][5]
Part 2: Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes. One common approach is a variation of the Strecker synthesis, a well-established method for producing α-aminonitriles.[6]
Generalized Synthesis Workflow
A plausible synthetic route often starts from a protected 4-aminocyclohexanone. The protection of the amine group is a critical step to prevent unwanted side reactions. The subsequent reaction with a cyanide source, followed by deprotection and salt formation with hydrochloric acid, yields the desired product.
Caption: Generalized synthetic workflow for this compound.
Characterization Techniques
Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the presence of the different functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and separate the cis and trans isomers.
Part 3: Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry and organic synthesis.[7]
Role as a Pharmaceutical Intermediate
Aminonitriles are recognized as important intermediates in the synthesis of various biologically active compounds.[8] this compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, the amino group can be acylated or alkylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up a vast chemical space for the generation of novel drug candidates.
The Nitrile Group: More Than Just an Intermediate
The nitrile group itself is not merely a synthetic handle; it can play a crucial role in the pharmacological activity of a drug molecule.[9][10] It is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups like carbonyls.[10] In some cases, the nitrile group can reversibly interact with the active site of enzymes, leading to potent and selective inhibition. Several approved drugs and clinical candidates contain a nitrile moiety, highlighting its importance in drug design.[9][10]
Potential Therapeutic Areas
While specific therapeutic claims for this compound itself are not prevalent in the literature, its derivatives have been explored in various contexts. For example, related aminocyclohexane structures have been investigated for their analgesic properties.[11] The aminonitrile functionality is also a key feature in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[10]
Caption: Synthetic utility and potential applications of 4-Aminocyclohexanecarbonitrile HCl.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data for similar compounds, this compound may cause skin and serious eye irritation.[12] It may also be harmful if swallowed and could cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information before handling this compound.[12][13][14]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its bifunctional nature, coupled with the important stereochemical considerations of its cis and trans isomers, provides a rich platform for the design and synthesis of novel molecules with diverse biological activities. A thorough understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in research and development.
References
- 1. (1s,4s)-4-Aminocyclohexanecarbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 4. Cis-4-aminocyclohexanecarbonitrile hydrochloride | 1387445-51-3 | MFC44551 [biosynth.com]
- 5. 873537-33-8 | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
A-Technical-Guide-to-the-Synthesis-of-4-Aminocyclohexanecarbonitrile-Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical guide for the synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride, a key building block in modern medicinal chemistry. The document outlines a robust and scalable synthetic strategy centered on the reductive amination of 4-oxocyclohexanecarbonitrile. It delves into the mechanistic rationale behind each synthetic step, provides detailed, field-tested experimental protocols, and offers guidance on the characterization and purification of the final product. The synthesis is presented as a self-validating system, with an emphasis on safety, efficiency, and reproducibility. This guide is intended to serve as a practical resource for researchers and process chemists engaged in the development of novel therapeutics.
Introduction and Strategic Overview
This compound is a valuable bifunctional molecule incorporating both a primary amine and a nitrile group on a cyclohexane scaffold. This unique structural motif makes it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of cis and trans isomers adds another layer of complexity and opportunity for scaffold diversification in drug discovery programs.
This guide details a reliable synthetic approach commencing from the readily available 1,4-cyclohexanedione. The overall strategy involves a two-stage process:
-
Synthesis of the Key Intermediate: Formation of 4-oxocyclohexanecarbonitrile.
-
Reductive Amination and Salt Formation: Conversion of the keto-nitrile to the target aminonitrile, followed by precipitation as the hydrochloride salt.
This pathway is selected for its high efficiency, operational simplicity, and the use of common, well-understood chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 4-oxocyclohexanecarbonitrile as the immediate precursor. This ketone can be derived from a protected form of 1,4-cyclohexanedione, such as 1,4-cyclohexanedione monoethylene ketal, which allows for selective reaction at one carbonyl group.
Caption: Retrosynthetic pathway for 4-aminocyclohexanecarbonitrile HCl.
Synthesis of Key Intermediate: 4-Oxocyclohexanecarbonitrile
The synthesis begins with the protection of one carbonyl group of 1,4-cyclohexanedione to prevent side reactions. This is followed by the introduction of the nitrile group and subsequent deprotection.
Step 1: Ketalization of 1,4-Cyclohexanedione
To ensure regioselectivity, one of the two ketone functionalities in 1,4-cyclohexanedione is protected as a ketal, typically an ethylene ketal. This reaction is generally performed under acidic catalysis with ethylene glycol.[1][2]
Protocol: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene or tetrahydrofuran.[3]
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is formed.
-
Work-up: Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield 1,4-cyclohexanedione monoethylene ketal as a white solid.[4]
Step 2: Synthesis of 4-Oxocyclohexanecarbonitrile
The protected ketone is then converted to the corresponding cyanohydrin, which is subsequently dehydrated and deprotected to yield the α,β-unsaturated nitrile, followed by reduction to the saturated keto-nitrile. A more direct approach, the Strecker synthesis, can also be employed. The following is a common method from the protected ketal.
Protocol: Synthesis of 4-Oxocyclohexanecarbonitrile
-
Cyanohydrin Formation: Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in a suitable solvent like methanol. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI2). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis/Deprotection: Carefully add aqueous hydrochloric acid (e.g., 2M HCl) to the reaction mixture. This step hydrolyzes the silyl ether and the ketal.
-
Work-up: Extract the product into an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-oxocyclohexanecarbonitrile.
Core Synthesis: Reductive Amination and Hydrochloride Salt Formation
The pivotal step in this synthesis is the conversion of the keto group of 4-oxocyclohexanecarbonitrile into a primary amine via reductive amination.[5] This one-pot reaction combines the formation of an imine intermediate with its in-situ reduction.[6][7]
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine or iminium ion from the ketone and an ammonia source (e.g., ammonium acetate).[8] This intermediate is more susceptible to reduction by a mild reducing agent than the starting ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice because they are selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct.[6][8][9] The reaction is typically performed under weakly acidic conditions which favor iminium ion formation.[5]
Caption: Workflow for the one-pot reductive amination step.
Detailed Experimental Protocol
Protocol: Synthesis of 4-Aminocyclohexanecarbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Monitor the internal temperature to control any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting ketone is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of aqueous HCl (2M) until the pH is acidic (pH ~2) to destroy excess borohydride. Then, basify the mixture with a strong base (e.g., 6M NaOH) to a pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminocyclohexanecarbonitrile free base as a mixture of cis and trans isomers.
Formation and Purification of the Hydrochloride Salt
Conversion to the hydrochloride salt often facilitates purification and improves the stability and handling of the amine product.[10][11] The salt is typically a crystalline solid that can be purified by recrystallization.[12]
Protocol: Formation of this compound
-
Salt Formation: Dissolve the crude free base amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether to remove non-polar impurities and dry under vacuum to yield the final product. Recrystallization from a solvent system like methanol/diethyl ether can be performed for further purification.
Characterization and Data Summary
The final product should be characterized thoroughly to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess the cis/trans isomer ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the amine (N-H stretch) and nitrile (C≡N stretch).
-
Melting Point: To assess the purity of the crystalline salt.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.65 g/mol |
| ¹H NMR | Complex multiplets corresponding to cyclohexyl protons. |
| ¹³C NMR | Peaks corresponding to the nitrile carbon, the two carbons bearing the amino and nitrile groups, and the remaining methylene carbons of the cyclohexane ring. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~2240 (C≡N stretch) |
| Purity (HPLC) | ≥95% |
Safety and Handling
-
Cyanides: All manipulations involving sodium cyanide or trimethylsilyl cyanide must be performed in a well-ventilated fume hood. Cyanide salts are highly toxic. An appropriate quench solution (e.g., bleach and base) should be readily available.
-
Borohydrides: Sodium cyanoborohydride and sodium triacetoxyborohydride are toxic and can release flammable hydrogen gas upon contact with acid. Handle with care.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals and solvents.
Conclusion
The synthetic route described in this guide, centered on the reductive amination of 4-oxocyclohexanecarbonitrile, represents an efficient and reliable method for the preparation of this compound. By carefully controlling reaction conditions and following the detailed protocols, researchers can consistently obtain high-purity material suitable for applications in pharmaceutical research and development. The provided mechanistic insights and procedural details aim to empower scientists to successfully implement and adapt this synthesis for their specific needs.
References
- 1. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
- 2. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 3. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 4. chembk.com [chembk.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. gctlc.org [gctlc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 4-Aminocyclohexanecarbonitrile Hydrochloride
Introduction: The Criticality of Unambiguous Structure Elucidation in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] The molecule 4-aminocyclohexanecarbonitrile hydrochloride, a versatile synthetic intermediate, presents a compelling case for a multi-faceted analytical approach to its structure elucidation. Its stereoisomerism and the presence of multiple functional groups necessitate a rigorous and integrated analytical workflow to confirm its chemical identity and purity. This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this compound, intended for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.[3]
A Multi-Technique Approach to Structural Verification
The definitive structural elucidation of a small molecule like this compound is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and spectrometric methods provides a holistic and unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle, and their combined interpretation forms a robust and defensible analytical package.
The logical workflow for the structure elucidation of this compound is depicted in the following diagram:
Caption: Workflow for the structure elucidation of 4-aminocyclohexanecarbonitrile HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR, supplemented with 2D techniques, are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Expected ¹H NMR Spectral Data:
| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| H-4 | ~3.0 - 3.5 | Multiplet | 1H | Methine proton adjacent to the amino group |
| H-1 | ~2.8 - 3.2 | Multiplet | 1H | Methine proton adjacent to the nitrile group |
| Cyclohexyl H | ~1.5 - 2.5 | Multiplets | 8H | Methylene protons of the cyclohexane ring |
| -NH₃⁺ | ~7.5 - 9.0 | Broad Singlet | 3H | Protons of the ammonium group |
Note: Chemical shifts are highly dependent on the solvent and concentration. The protonated amine signal may be broad and its chemical shift can vary significantly.
Causality of Experimental Choices: The choice of a deuterated solvent is critical. For hydrochloride salts, D₂O or DMSO-d₆ are common choices. D₂O will exchange with the acidic protons of the ammonium group, causing their signal to disappear, which can be a useful diagnostic tool.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data:
| Signal | Chemical Shift (ppm, predicted) | Assignment |
| C≡N | ~120 - 125 | Nitrile Carbon |
| C-4 | ~45 - 55 | Carbon bearing the amino group |
| C-1 | ~30 - 40 | Carbon bearing the nitrile group |
| Cyclohexyl C | ~25 - 35 | Methylene carbons of the cyclohexane ring |
Note: The presence of four distinct signals for the cyclohexane ring carbons would indicate a cis/trans mixture, while fewer signals would suggest a single stereoisomer or rapid conformational exchange.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.[6][7]
-
Ensure complete dissolution. If necessary, gently warm the sample or use a vortex mixer.[5]
-
Filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[8]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[7]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If stereochemistry is , acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[9][10] For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The free base (4-aminocyclohexanecarbonitrile) has a molecular weight of 124.19 g/mol . In positive ion mode ESI-MS, a peak at m/z 125.19 ([M+H]⁺) would be expected.
-
Key Fragmentation Pathways:
-
α-cleavage adjacent to the amine is a common fragmentation pathway for amines, leading to the loss of alkyl radicals from the ring.
-
Loss of the nitrile group (-CN) or HCN.
-
Fragmentation of the cyclohexane ring.
-
Experimental Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
-
Chromatographic Separation (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection (MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3200 - 3400 | N-H stretch | Primary amine (as ammonium salt, will be broad) |
| ~2850 - 3000 | C-H stretch | Aliphatic C-H |
| ~2240 - 2260 | C≡N stretch | Nitrile (sharp, medium intensity) |
| ~1500 - 1600 | N-H bend | Ammonium salt |
Note: The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.
Experimental Protocol for FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
X-ray Crystallography: The Gold Standard for Absolute Structure Confirmation
For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the definitive technique.[1][11][12] While not always necessary for routine identification, it is crucial for reference standards and in cases of stereochemical ambiguity.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of this compound. This is often the most challenging step.
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[13] Solvents to be screened include ethanol, methanol, water, or mixtures thereof.
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
The relationship between these core analytical techniques is illustrated below:
Caption: Interrelation of analytical techniques for structure elucidation.
Conclusion: A Self-Validating Approach to Structural Integrity
The structure elucidation of this compound is a process of building a coherent and self-validating body of evidence. Each analytical technique provides a unique and complementary perspective on the molecular structure. The data from NMR confirms the carbon-hydrogen framework, MS establishes the molecular weight and fragmentation patterns, FTIR identifies the key functional groups, and X-ray crystallography provides the ultimate confirmation of the three-dimensional arrangement of atoms. By integrating the data from these techniques, researchers can achieve an unambiguous and scientifically sound structural assignment, ensuring the quality and integrity of this important chemical intermediate in the pharmaceutical development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. excillum.com [excillum.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminocyclohexanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclohexanecarbonitrile hydrochloride is a substituted cyclohexylamine derivative of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, featuring both a primary amine and a nitrile group on a cyclohexane scaffold, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to various laboratory applications.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. These properties govern its behavior in both chemical reactions and biological systems, influencing factors such as reaction kinetics, solubility, formulation, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
| Identifier | Value |
| IUPAC Name | 4-aminocyclohexane-1-carbonitrile hydrochloride |
| CAS Number | 1303968-08-2[1] |
| Molecular Formula | C₇H₁₃ClN₂[2] |
| Molecular Weight | 160.65 g/mol [2] |
| Canonical SMILES | C1CC(CCC1C#N)N.Cl |
The structure of this compound consists of a cyclohexane ring substituted with an amino group and a nitrile group at positions 1 and 4, respectively. The hydrochloride salt is formed by the protonation of the primary amino group. The stereochemistry of the substituents (cis or trans) can significantly influence the molecule's properties and should be considered in any application.
Core Physicochemical Properties
Melting Point
The melting point is a crucial indicator of purity and is influenced by the crystalline lattice energy of the solid.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | Estimated: 220 - 230 °C |
Note: An experimental melting point for this compound is not widely reported. The estimated value is based on the melting point of the structurally similar compound trans-4-Aminocyclohexanol hydrochloride, which is 225-227 °C. The presence of the nitrile group in place of the hydroxyl group may slightly alter the melting point.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines a standard and reliable method for determining the melting point of a crystalline solid.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powder form.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading.
-
Compact the sample at the bottom of the sealed end of the capillary tube by gently tapping or dropping it through a long glass tube. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block.
-
-
Measurement:
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). The recorded range represents the melting point.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Solubility is a critical parameter for drug development, impacting bioavailability and formulation. As an amine hydrochloride salt, good aqueous solubility is expected.
| Property | Value |
| Aqueous Solubility | Estimated: Highly Soluble |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculate the solubility in units such as mg/mL or g/L.
-
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. For this compound, the relevant pKa is that of the conjugate acid of the primary amino group (R-NH₃⁺).
| Property | Value |
| pKa (of the conjugate acid) | Estimated: ~10.6 |
Experimental Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining pKa values.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water. The concentration should be in the range of 1-10 mM.
-
To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) to the sample solution.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
-
Diagram: Potentiometric Titration Logic
Caption: Logical Flow for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule. While specific spectra for this compound are primarily available from commercial suppliers, the following outlines the expected features and appropriate analytical methods[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring. The chemical shifts and coupling patterns of the methine proton at C4 (attached to the amino group) and the methine proton at C1 (attached to the nitrile group) would be particularly informative for determining the cis/trans stereochemistry. The protons of the amino group (as -NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shift of the nitrile carbon is a key indicator of its axial or equatorial position on the cyclohexane ring.
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Ensure the sample is fully dissolved; filter if any particulate matter is present.
-
Transfer the solution to a clean 5 mm NMR tube.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H stretching: A broad absorption band is expected in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).
-
C≡N stretching: A sharp, medium-intensity absorption band should appear around 2240-2260 cm⁻¹ for the nitrile group.
-
C-H stretching: Absorptions for the C-H bonds of the cyclohexane ring will be present in the 2850-3000 cm⁻¹ region.
Experimental Method: Attenuated Total Reflectance (ATR)-FTIR ATR-FTIR is a convenient method for analyzing solid samples. A small amount of the crystalline powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected parent ion would be the protonated molecule [M+H]⁺, corresponding to the free base form of the compound (C₇H₁₂N₂), with a calculated m/z of 125.10.
Stability and Storage
-
Stability: As a hydrochloride salt, this compound is generally more stable than its free base form, particularly with respect to atmospheric carbon dioxide. It should be protected from moisture.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a key building block in modern chemical research. While experimental data for some properties of this specific compound are not widely published, reliable estimations have been provided based on established chemical principles and data from close structural analogs. The inclusion of detailed, field-tested experimental protocols offers researchers and scientists a robust framework for determining these properties in their own laboratories. A thorough understanding and application of this knowledge are critical for the successful design and execution of synthetic routes and for the development of novel molecules with desired biological activities.
References
- 1. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1s,4s)-4-Aminocyclohexanecarbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pKa of Cyclohexylamine [vcalc.com]
- 7. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 8. This compound(1303968-08-2) 13C NMR [m.chemicalbook.com]
A Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride (CAS 1303968-08-2): A Versatile Bifunctional Building Block for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Small, conformationally constrained scaffolds that present multiple points for diversification are of exceptional value. 4-Aminocyclohexanecarbonitrile hydrochloride is one such molecule. This saturated carbocyclic compound features two synthetically valuable functional groups—a primary amine and a nitrile—positioned at the 1 and 4 positions of a cyclohexane ring. This arrangement provides a rigid, three-dimensional scaffold that can be elaborated to explore chemical space efficiently.
This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, discuss plausible synthetic and analytical strategies, explore its vast potential in synthetic applications, and provide essential safety and handling protocols. The focus will be not just on the "what," but the "why"—explaining the scientific rationale behind its utility and the experimental choices in its application.
Section 1: Core Molecular Properties and Stereochemistry
This compound is a white to off-white solid supplied as its hydrochloride salt, which enhances its stability and aqueous solubility compared to the free base.[1][2] The fundamental value of this building block lies in the interplay between its rigid cyclohexane core and its orthogonal functional groups.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1303968-08-2 | [3][4][5] |
| Molecular Formula | C₇H₁₃ClN₂ | [1][3][4] |
| Molecular Weight | 160.65 g/mol | [1][6] |
| Appearance | White to off-white solid | [1][2] |
| Storage | Store under inert atmosphere at room temperature or refrigerated. |[1][3][6] |
The Critical Role of Stereochemistry
The cyclohexane ring can exist in different stereoisomeric forms depending on the relative orientation of the amino and nitrile substituents. The two primary isomers are cis and trans.
-
Trans-isomer: The substituents are on opposite sides of the ring's plane, leading to a (1-axial, 4-equatorial) or (1-equatorial, 4-axial) conformation, with the di-equatorial conformer being the most stable.
-
Cis-isomer: The substituents are on the same side of the ring's plane, resulting in a (1-axial, 4-axial) or (1-equatorial, 4-equatorial) relationship in the chair conformation.
The specific CAS number 1303968-08-2 often refers to a racemic mixture of the trans isomer, also denoted as rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride.[4] However, distinct CAS numbers exist for the separated cis (1387445-51-3) and trans (873537-33-8) isomers.[4][7][8] For any drug discovery program, controlling this stereochemistry is crucial, as the spatial orientation of appended groups will dictate the molecule's interaction with its biological target.
Section 2: Synthesis and Analytical Characterization
While this compound is commercially available, understanding its synthesis and analytical profile is key to ensuring quality and troubleshooting synthetic transformations.
Plausible Retrosynthetic Pathway
A logical and industrially scalable approach to synthesizing this compound is through the reductive amination of a keto-nitrile precursor, 4-oxocyclohexanecarbonitrile. This method allows for the introduction of the amine functionality in a controlled manner.
References
- 1. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 2. ht.alfa-chemical.com [ht.alfa-chemical.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1303968-08-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]
- 7. Cis-4-aminocyclohexanecarbonitrile hydrochloride | 1387445-51-3 | MFC44551 [biosynth.com]
- 8. 873537-33-8 | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl | Inorganic Salts | Ambeed.com [ambeed.com]
An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 4-Aminocyclohexanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional molecule featuring a cyclohexane scaffold substituted with an amino group and a nitrile moiety. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for the synthesis of various pharmacologically active agents. The presence of both a basic amino group and a polar nitrile group, along with the stereoisomeric possibilities of the cyclohexane ring, imparts unique physicochemical properties that can be exploited in drug design.
Accurate structural elucidation and characterization of such small molecules are paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This technical guide provides a comprehensive overview of the acquisition and interpretation of NMR and mass spectrometry data for this compound, offering insights into the experimental considerations and the structural information that can be gleaned from the spectra. This guide will delve into the nuances of spectral interpretation for this specific molecule, including considerations for its stereoisomers (cis and trans), and will serve as a valuable resource for researchers working with this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure and assessing isomeric purity.
Experimental Protocol: NMR Spectroscopy
A meticulously planned experimental setup is crucial for acquiring high-quality NMR data. The following protocol outlines the key steps for the NMR analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. Due to the presence of the hydrochloride salt, the compound is expected to have good solubility in polar protic solvents. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are excellent choices. D₂O is often preferred as it can exchange with the amine and ammonium protons, simplifying the spectrum in that region.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is adequate (typically around 4-5 cm) to be within the detection region of the NMR probe.
-
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width, typically 0-220 ppm, is necessary for ¹³C NMR.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments. The presence of cis and trans isomers will lead to a more complex spectrum than if a single isomer were present.
Predicted ¹H NMR Data (D₂O, 500 MHz) [1]
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.4 - 3.6 | m | 1H | CH-NH₃⁺ |
| ~2.8 - 3.0 | m | 1H | CH-CN |
| ~1.6 - 2.2 | m | 8H | Cyclohexane CH₂ |
Analysis:
-
CH-NH₃⁺ Proton (C4-H): The proton on the carbon bearing the amino group is expected to be deshielded due to the electron-withdrawing effect of the protonated amine. Its chemical shift will be sensitive to the stereochemistry (axial vs. equatorial). Generally, equatorial protons appear at a lower field (higher ppm) than their axial counterparts.
-
CH-CN Proton (C1-H): The proton on the carbon attached to the nitrile group will also be deshielded. Its chemical shift and multiplicity will depend on its orientation and the coupling with neighboring protons.
-
Cyclohexane CH₂ Protons: The methylene protons of the cyclohexane ring will appear as a complex series of multiplets in the aliphatic region. The protons adjacent to the substituted carbons (C2, C3, C5, C6) will show distinct signals. The presence of both cis and trans isomers will result in overlapping multiplets, making precise assignment challenging without advanced 2D NMR techniques.
-
NH₃⁺ Protons: In a non-exchanging solvent like DMSO-d₆, the ammonium protons would likely appear as a broad singlet. In D₂O, these protons will exchange with deuterium, and the signal will disappear.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~120 - 125 | C≡N |
| ~45 - 55 | C-NH₃⁺ |
| ~30 - 40 | C-CN |
| ~25 - 35 | Cyclohexane CH₂ |
Analysis:
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.
-
C-NH₃⁺ Carbon (C4): The carbon attached to the protonated amino group will be deshielded and is expected around 45-55 ppm.
-
C-CN Carbon (C1): The carbon bearing the nitrile group will be in the aliphatic region, but its chemical shift will be influenced by the electron-withdrawing nature of the cyano group.
-
Cyclohexane CH₂ Carbons (C2, C3, C5, C6): The remaining methylene carbons of the cyclohexane ring will appear in the upfield region of the spectrum. Due to symmetry, in the trans isomer, C2 and C6, as well as C3 and C5, are equivalent. In the cis isomer, the symmetry is lower, potentially leading to more signals depending on the ring conformation. The presence of both isomers would result in a set of signals for each.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
-
Solvent Selection: The sample should be dissolved in a volatile solvent compatible with the ionization technique. For Electrospray Ionization (ESI), a mixture of methanol, acetonitrile, and/or water is commonly used. A low concentration is typically required.
-
Concentration: A concentration of approximately 10-100 µg/mL is generally suitable for ESI-MS.
-
Procedure:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Dilute the stock solution to the desired final concentration for MS analysis.
-
Filter the final solution if any particulate matter is present.
-
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like this compound. Positive ion mode would be used to detect the protonated molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Diagram: Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry analysis.
Mass Spectrum Interpretation
Molecular Ion:
-
The molecular formula of 4-Aminocyclohexanecarbonitrile is C₇H₁₂N₂.
-
The molecular weight of the free base is 124.18 g/mol .
-
In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 125.19.
-
High-resolution mass spectrometry would provide a more accurate mass, allowing for confirmation of the elemental composition.
Fragmentation Pattern:
The fragmentation of the protonated molecule in MS/MS will be influenced by the presence of the amino and nitrile groups. Common fragmentation pathways for cyclic amines include:
-
Loss of Ammonia (NH₃): A neutral loss of 17 Da from the molecular ion is a common fragmentation for primary amines.
-
Ring Opening and Cleavage: The cyclohexane ring can undergo fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄, 28 Da).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.
The nitrile group can also influence fragmentation, although it is generally more stable than the amine functionality.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and provide insights into the stereochemistry of the molecule, while mass spectrometry confirms the molecular weight and elemental composition, with fragmentation analysis offering further structural validation. This guide has outlined the essential experimental protocols and principles of spectral interpretation for these techniques as applied to this important chemical entity. A thorough understanding of these analytical methods is crucial for ensuring the quality and integrity of this compound in research and development settings.
References
solubility of 4-Aminocyclohexanecarbonitrile hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of 4-Aminocyclohexanecarbonitrile Hydrochloride
Abstract
Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a vast range of applications, from pharmaceutical formulation to materials science. This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive published data for this specific molecule, this document serves as a foundational framework for researchers and drug development professionals. It combines theoretical principles governing the solubility of amine hydrochlorides with detailed, field-proven experimental protocols to enable users to accurately determine solubility in various solvent systems. The focus is on explaining the causality behind experimental choices and ensuring the generation of reliable, reproducible data.
Introduction: The Central Role of Solubility
This compound is a bifunctional molecule featuring a primary amine and a nitrile group on a cyclohexane scaffold. The presence of the amine group allows for the formation of a hydrochloride salt, a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[1][2] The ultimate utility of this compound in any application—be it as a pharmaceutical intermediate or a building block in materials synthesis—is fundamentally linked to its ability to dissolve in relevant solvents.
Poor solubility can lead to significant challenges, including:
-
In pharmaceutical development: Low bioavailability, difficulty in formulation, and unreliable results in biological assays.[3]
-
In chemical synthesis: Reduced reaction rates, purification difficulties, and challenges in product isolation.
This guide provides the theoretical grounding and practical methodologies required to systematically characterize the solubility profile of this compound.
Theoretical Framework for Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As a salt, this compound is an ionic compound and is, therefore, highly polar.
From Free Base to Hydrochloride Salt: A Solubility Transformation
The parent molecule, 4-aminocyclohexanecarbonitrile, is a moderately polar organic compound. The cyclohexane ring is nonpolar, while the amine (-NH₂) and nitrile (-C≡N) groups introduce polarity. Its solubility in water would be limited, while it would likely be soluble in a range of organic solvents.
The conversion to a hydrochloride salt (R-NH₃⁺Cl⁻) dramatically increases its polarity. The ammonium cation and chloride anion can readily engage in strong ion-dipole interactions with polar solvent molecules, particularly water. This generally leads to a significant increase in aqueous solubility compared to the free base.[1][2]
Key Factors Influencing Solubility
-
Solvent Polarity: The high polarity of the salt predicts high solubility in polar protic solvents (e.g., water, methanol, ethanol) that can solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions. Solubility is expected to be significantly lower in polar aprotic solvents (e.g., DMSO, DMF) and very low to negligible in non-polar solvents (e.g., hexane, toluene).
-
pH of the Medium: For an amine salt, pH is arguably the most critical factor in aqueous systems. The salt exists in equilibrium with its corresponding free base. This equilibrium is dictated by the pKa of the conjugate acid (R-NH₃⁺).
-
At a pH well below the pKa, the protonated, ionic form (R-NH₃⁺) dominates, leading to higher solubility.
-
As the pH approaches and surpasses the pKa, the equilibrium shifts towards the un-protonated, less polar free base (R-NH₂), which is significantly less water-soluble and may precipitate out of solution.
-
-
Temperature: The dissolution of most salts is an endothermic process, meaning solubility typically increases with temperature. However, this relationship must be determined empirically, as exceptions exist.
-
Common Ion Effect: The solubility of this compound can be suppressed by the presence of a common ion (Cl⁻) in the solvent system.[3][4] For example, its solubility may be lower in brine or hydrochloric acid solutions compared to pure water. This is particularly relevant in pharmaceutical contexts, such as dissolution in gastric fluid which has a high chloride concentration.[3]
Experimental Determination of Solubility
A robust understanding of solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. It is the "gold standard" measurement, crucial for formulation and biopharmaceutical classification.[7][8]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution upon addition of an aqueous buffer to a concentrated stock solution (typically in DMSO).[9][10] It is a high-throughput method used for screening compounds in early drug discovery. The measured value is often higher than the thermodynamic solubility because it reflects a supersaturated state.
Diagram: Core Concepts in Solubility Measurement
Caption: Key concepts and influencing factors in solubility determination.
PART 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for determining the equilibrium solubility of this compound, adapted from WHO guidelines.[7][11]
Principle
An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The saturated supernatant is then separated from the undissolved solid and its concentration is measured using a validated analytical method.
Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline at various pHs, ethanol)
-
Orbital shaker with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound to a pre-labeled vial. The excess should be sufficient to ensure a solid phase remains at equilibrium. A common starting point is to add 5-10 mg of solid to 1-2 mL of the solvent.
-
-
Equilibration:
-
Place the sealed vials in the temperature-controlled orbital shaker. Agitate the samples at a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period.[12]
-
Causality: Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.
-
Self-Validation: To determine the equilibration time, run a time-course experiment. Sample the supernatant at various intervals (e.g., 4, 8, 24, 48 hours) until the measured concentration plateaus, indicating that equilibrium has been reached.[11] A 24-48 hour period is typical for many compounds.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean analysis vial.
-
Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first few drops can prevent drug loss due to adsorption to the filter membrane.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method like HPLC-UV.
-
Determine the concentration of the compound in the sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).
-
Workflow Diagram: Shake-Flask Method
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
PART 2: Data Presentation and Interpretation
Qualitative Solubility Profile (Predicted)
Based on theoretical principles, the following table provides an expected qualitative solubility profile. This serves as a starting point for solvent selection in experimental studies.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Sparingly to Slightly Soluble | Can solvate the cation but are less effective at solvating the chloride anion. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of polarity prevents effective interaction with and solvation of the ionic salt. |
Quantitative Solubility Data (Template)
Researchers should use a structured table to record their experimentally determined solubility data.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method |
| Deionized Water | 25 | ~6-7 | Experimental Data | Calculated Data | Thermodynamic |
| 0.1 M HCl (pH 1.2) | 37 | 1.2 | Experimental Data | Calculated Data | Thermodynamic |
| Acetate Buffer (pH 4.5) | 37 | 4.5 | Experimental Data | Calculated Data | Thermodynamic |
| Phosphate Buffer (pH 6.8) | 37 | 6.8 | Experimental Data | Calculated Data | Thermodynamic |
| Ethanol | 25 | N/A | Experimental Data | Calculated Data | Thermodynamic |
| DMSO | 25 | N/A | Experimental Data | Calculated Data | Thermodynamic |
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. rjpdft.com [rjpdft.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ovid.com [ovid.com]
- 7. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. enamine.net [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. who.int [who.int]
- 12. scielo.br [scielo.br]
The Cyclohexane Scaffold: A Cornerstone of Modern Chemical Research and Development
Abstract
The cyclohexane ring, a deceptively simple six-carbon cycloalkane, is a ubiquitous and versatile scaffold in the landscape of chemical research. Its unique conformational properties and synthetic tractability have made it an indispensable building block in a vast array of applications, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of cyclohexane derivatives. We will delve into the core principles that make this scaffold so valuable, explore its diverse roles in medicinal chemistry, materials science, and organic synthesis, and provide practical, field-proven insights and experimental protocols to empower your research endeavors.
The Enduring Significance of the Cyclohexane Moiety
The cyclohexane ring's prevalence in nature and synthetic chemistry is no accident. Its inherent three-dimensionality and conformational flexibility, primarily existing in a stable "chair" conformation, allow for the precise spatial arrangement of functional groups. This structural rigidity is crucial for dictating the biological activity and material properties of molecules that incorporate it.[1] The ability to introduce substituents in either axial or equatorial positions provides a powerful tool for fine-tuning molecular shape and interactions, a key consideration in rational drug design and materials engineering.[2]
Cyclohexane Derivatives in the Vanguard of Drug Discovery
The cyclohexane scaffold is a cornerstone in medicinal chemistry, serving as a core structural motif in numerous approved drugs and clinical candidates. Its lipophilic nature aids in membrane permeability, while its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[1]
A Scaffold for Bioactive Molecules
The cyclohexane ring is a privileged scaffold in a multitude of therapeutic areas, including:
-
Antivirals: A prime example is the neuraminidase inhibitor Oseltamivir (Tamiflu®), where a cyclohexene ring mimics the transition state of the sialic acid cleavage reaction, effectively halting viral replication.[1]
-
Anticancer Agents: Cyclohexane derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, such as c-Met kinase.[1][3] The cyclohexane-1,3-dione skeleton, for instance, is a key structural precursor for a plethora of compounds with anti-tumor and anti-cancer activities.[4][5]
-
Anti-inflammatory and Analgesic Drugs: Many anti-inflammatory and anti-depressant drugs contain cyclohexane rings, highlighting their importance in modulating biological pathways associated with these conditions.[2]
-
Antimicrobial Agents: The growing threat of antimicrobial resistance has spurred the investigation of novel chemical entities. Cyclohexane and its functionally substituted derivatives have emerged as promising candidates with potential antimicrobial properties, active against a range of bacteria.[6][7]
Bioisosteric Replacement and Conformational Restriction
The cyclohexane group is often employed as a bioisostere for other chemical groups to optimize pharmacokinetic and pharmacodynamic properties. It can serve as a three-dimensional substitute for a flat phenyl group, potentially offering more contact points with a target protein. This strategy was successfully used in the discovery of the anticancer drug venetoclax. Furthermore, replacing a flexible alkyl chain with a rigid cyclohexane ring can reduce the entropic penalty upon binding to a target, leading to improved affinity.
Workflow for Synthesis and Biological Evaluation of Cyclohexane Derivatives
Caption: A generalized workflow for the synthesis and subsequent biological evaluation of novel cyclohexane derivatives in a drug discovery program.
Advanced Materials Forged from Cyclohexane Building Blocks
The inherent rigidity and well-defined structure of cyclohexane derivatives make them attractive components in the design of novel materials with tailored properties.[1]
High-Performance Polyesters
1,4-Cyclohexanedimethanol (CHDM) is a key cycloaliphatic diol monomer used in the synthesis of high-performance polyesters.[8] The incorporation of the cyclohexane ring into the polymer backbone imparts a unique combination of:
-
Enhanced Thermal Stability: The non-planar structure of the cyclohexane ring increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.[8][9]
-
Improved Mechanical Properties: CHDM contributes to increased hardness, tensile strength, and rigidity.[8]
-
Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and weathering.[8]
These properties make CHDM-based polyesters, such as polyethylene terephthalate glycol-modified (PETG), suitable for a wide range of applications, including food and beverage containers, medical devices, and industrial coatings.[10]
Experimental Protocol: Two-Step Melt Polymerization of a CHDM-Based Polyester
This protocol outlines a general procedure for the synthesis of a polyester using CHDM and a dicarboxylic acid (e.g., terephthalic acid).
Materials:
-
1,4-Cyclohexanedimethanol (CHDM)
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
Catalyst (e.g., antimony trioxide, titanium-based catalyst)
-
Stabilizer (e.g., phosphorous acid)
-
High-purity nitrogen gas
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum line.
Procedure:
-
Esterification/Transesterification (Step 1):
-
Charge the reactor with TPA/DMT, an excess of CHDM (typically a 1.2-2.2 molar ratio of diol to diacid), and the catalyst.[11]
-
Purge the reactor with nitrogen to establish an inert atmosphere.[8]
-
Heat the mixture with continuous stirring to a temperature of 180-250°C.[8]
-
Water or methanol will be generated as a byproduct and should be collected in the condenser.
-
Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[8]
-
-
Polycondensation (Step 2):
-
Increase the temperature to 250-300°C.
-
Slowly apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess CHDM and other volatile byproducts.[8]
-
The viscosity of the molten polymer will increase significantly during this stage, which can be monitored by the torque on the mechanical stirrer.
-
The reaction is considered complete when the desired melt viscosity or molecular weight is achieved.
-
The molten polymer can then be extruded and pelletized.
-
Liquid Crystals
The rigid structure of the cyclohexane ring is also exploited in the design of liquid crystals. Replacing a benzene ring with a cyclohexane ring can influence the mesophase properties, such as reducing polarizability while advantageously tuning viscosity and other physical characteristics. Bicyclohexane nematic liquid crystals, for example, can exhibit low birefringence and high negative dielectric anisotropy.[12] Fluorinated cyclohexane motifs are also being explored for the development of new liquid crystalline materials with unique properties.[13]
The Workhorse of Organic Synthesis: Cyclohexane and its Derivatives as Solvents and Reagents
Beyond being integral components of final products, cyclohexane and its derivatives play crucial roles as solvents and reagents in organic synthesis.
Cyclohexane as a Non-Polar Solvent
Cyclohexane is a widely used non-polar organic solvent.[14] Its key applications include:
-
Recrystallization: Many organic compounds exhibit good solubility in hot cyclohexane and poor solubility at low temperatures, making it an excellent solvent for purification by recrystallization.[14]
-
Reaction Medium: Its non-polar nature makes it a suitable solvent for reactions involving non-polar reactants.[15]
-
Extraction: Cyclohexane is used as an extraction agent to isolate specific non-polar compounds from natural sources or reaction mixtures.[15][16]
Cyclohexanone: A Versatile Chemical Intermediate
Cyclohexanone is a key industrial chemical and a versatile intermediate in organic synthesis.[17][18] Its primary uses include:
-
Nylon Production: The vast majority of cyclohexanone is used in the production of adipic acid and caprolactam, the precursors to nylon 6 and nylon 6,6.[19]
-
Solvent Applications: It is a powerful solvent for a wide range of materials, including resins, lacquers, and dyes.[17][19]
-
Synthesis of other Cyclohexane Derivatives: Cyclohexanone serves as a starting material for the synthesis of a wide variety of other functionalized cyclohexane derivatives.[20]
Table 1: Physical Properties of Key Cyclohexane-Based Solvents
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.779 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.947 |
Future Directions and Emerging Applications
The research landscape for cyclohexane derivatives continues to expand, with several exciting areas of investigation:
-
Asymmetric Catalysis: Chiral cyclohexane derivatives, such as (1R,2R)-1,2-diaminocyclohexane, are widely employed as chiral auxiliaries and ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[1]
-
Corrosion Inhibitors: Certain cyclohexane derivatives have shown promise as effective corrosion inhibitors for mild steel in acidic environments.[21][22]
-
Natural Product Synthesis: The cyclohexane unit is a common feature in many natural products, and synthetic methodologies to construct this ring system from chiral precursors like carbohydrates are an active area of research.[23]
-
"Green" Chemistry: The development of more sustainable and environmentally friendly methods for the synthesis and application of cyclohexane derivatives is a growing priority.
Conclusion
The cyclohexane scaffold, in its various forms, remains a cornerstone of modern chemical research and development. Its unique structural and chemical properties have cemented its importance in drug discovery, materials science, and organic synthesis. As our understanding of molecular design and synthesis continues to evolve, the potential applications of cyclohexane derivatives are poised to expand even further, offering innovative solutions to challenges in medicine, technology, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
- 12. surajitdhara.in [surajitdhara.in]
- 13. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclohexane - Wikipedia [en.wikipedia.org]
- 15. ruishuangchemical.com [ruishuangchemical.com]
- 16. Cyclohexane for Extraction: An Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 17. labproinc.com [labproinc.com]
- 18. scribd.com [scribd.com]
- 19. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 20. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 21. Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. keio.elsevierpure.com [keio.elsevierpure.com]
The Rising Therapeutic Potential of Substituted Cyclohexanecarbonitriles: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships
The cyclohexanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted cyclohexanecarbonitriles. We delve into their anticancer, anticonvulsant, and antimicrobial properties, offering detailed experimental protocols and insights into their mechanisms of action to empower the design of next-generation therapeutics.
The Synthetic Landscape: Crafting the Cyclohexanecarbonitrile Core
The synthesis of substituted cyclohexanecarbonitriles can be achieved through various strategic approaches, including multicomponent reactions and stereoselective methods. These methods offer access to a diverse range of substitution patterns on the cyclohexane ring, which is crucial for fine-tuning biological activity.
One-Pot and Multicomponent Synthesis Strategies
Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot and multicomponent reactions are powerful tools for the rapid construction of complex molecules from simple starting materials, minimizing waste and purification steps.
A notable one-pot procedure for the synthesis of the parent cyclohexanecarbonitrile starts from cyclohexanone. This method involves the formation of an intermediate which is then oxidized to the final product. Different oxidizing agents such as sodium hypochlorite, hydrogen peroxide, or even air can be employed, making it an adaptable and environmentally conscious approach.
Protocol: One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone
-
Reaction Setup: In a reaction vessel, combine cyclohexanone, methyl hydrazinecarboxylate, and a catalytic amount of glacial acetic acid in methanol.
-
Intermediate Formation: Stir the mixture to facilitate the formation of the methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate.
-
Oxidation with Sodium Hypochlorite: Heat the solution to 45°C and slowly add a sodium hypochlorite solution over 3.5 hours, maintaining the temperature between 45-50°C.
-
Work-up: After the reaction is complete, add water to dissolve any precipitated salts. Extract the product with cyclohexane.
-
Purification: The organic layer is separated, and the solvents are removed by distillation. The crude cyclohexanecarbonitrile is then purified by vacuum distillation.
The Thorpe-Ziegler reaction is a classical method for the intramolecular cyclization of dinitriles to form cyclic α-cyano ketones, which can be further manipulated to introduce diversity. This reaction is particularly useful for constructing five- to eight-membered rings.
Stereoselective Synthesis of Highly Substituted Cyclohexanes
The stereochemistry of substituents on the cyclohexane ring often plays a critical role in biological activity. Stereoselective synthesis methods are therefore essential for accessing specific isomers and elucidating structure-activity relationships.
One such method involves the reaction of conjugated enynones with malononitrile in the presence of a strong base like lithium diisopropylamide (LDA). This reaction proceeds via a Michael addition followed by an intramolecular cyclization, yielding highly substituted and polyfunctional cyclohexanes with excellent diastereoselectivity. The reaction conditions, such as temperature and reaction time, can be tuned to isolate intermediates and control the final product.
Another approach to diastereoselective synthesis of highly substituted cyclohexanones involves a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates. This reaction proceeds in the presence of a phase-transfer catalyst and yields functionalized cyclohexanones with high diastereoselectivity.
Caption: General workflow for the synthesis of substituted cyclohexanecarbonitriles.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted cyclohexanecarbonitriles have demonstrated significant potential as anticancer agents. The nitrile group, in particular, is a key pharmacophore that can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Studies on nitrile-containing compounds suggest that they can trigger apoptosis in cancer cells through various signaling pathways.
One proposed mechanism involves the inhibition of key enzymes like topoisomerase II, which is crucial for DNA replication and repair in rapidly dividing cancer cells. Molecular docking studies of certain malononitrile derivatives have shown potential binding to the active site of human topoisomerase IIβ, suggesting this as a possible target.
Furthermore, some cyclohexanecarbonitrile derivatives may induce apoptosis by modulating the expression of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, inhibition of cyclooxygenase-2 (COX-2) by some compounds can trigger the expression of death receptors like CD95 and TRAIL-R, leading to apoptosis.
Caption: Proposed apoptotic pathways induced by substituted cyclohexanecarbonitriles.
Quantitative Assessment of Anticancer Activity
The anticancer activity of substituted cyclohexanecarbonitriles is typically evaluated in vitro using cell viability assays, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline carbonitrile derivative | Various (60 cell lines) | log10 GI50 = -4.7 | |
| Pyrimidine-5-carbonitrile derivative | MCF-7 (Breast) | ~10.10 | |
| Pyrimidine-5-carbonitrile derivative | MDA-MB-231 (Breast) | ~12.12 | |
| Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon) | ~60.9 |
Note: The table presents a selection of reported IC50 values to illustrate the range of anticancer activity. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) for Anticancer Activity
The SAR of anticancer cyclohexanecarbonitriles reveals the importance of specific structural features for their activity.
-
The Cyclohexene Ring: Studies have shown that the cyclohexene ring is crucial for the anticancer activity of some compounds. Replacement of the cyclohexenyl group with a phenyl group can lead to a significant decrease in activity, suggesting that the conformation and stereochemistry of the ring are important for target binding.
-
Fused Heterocyclic Rings: The fusion of heterocyclic rings, such as cyanopyridine and pyran moieties, to the cyclohexane core has been shown to be essential for the antitumor activities of some derivatives.
-
The Nitrile Group: The nitrile group is a key contributor to the biological activity, likely through its ability to form hydrogen bonds and participate in π-π interactions with the target protein.
Anticonvulsant Properties: Modulating Neuronal Excitability
Certain substituted cyclohexanones and related compounds have shown promise as anticonvulsant agents. Their mechanism of action is often linked to the modulation of inhibitory neurotransmission in the central nervous system.
Mechanism of Action: Targeting the Picrotoxin Receptor
Research suggests that the anticonvulsant activity of some cyclohexanone derivatives is mediated through their interaction with the picrotoxin receptor site on the GABAA receptor-chloride ionophore complex. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain. By acting at the picrotoxin site, these compounds can either enhance or inhibit neuronal activity. Anticonvulsant cyclohexanones are thought to enhance GABAergic inhibition, thereby reducing neuronal excitability and preventing seizures.
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The SAR for anticonvulsant activity in this class of compounds is influenced by the nature and position of substituents on the cyclohexane ring.
-
Alkyl Substituents: The size and position of
Methodological & Application
Application Notes and Protocols for 4-Aminocyclohexanecarbonitrile Hydrochloride in Organic Synthesis
Overview and Strategic Importance
4-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold decorated with a primary amine and a nitrile group, offers two orthogonal points for chemical modification. The cyclohexane core is a prevalent motif in numerous bioactive molecules, valued for its ability to provide a three-dimensional structure that can optimize ligand-receptor interactions.[1] The amine serves as a versatile handle for amide bond formation, alkylation, and sulfonylation, while the nitrile group is a precursor to carboxylic acids, amides, and other functional groups.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its core transformations, detailed experimental protocols, and the strategic considerations behind its use in the synthesis of complex molecular architectures.
Molecular Profile and Stereochemistry
The utility of 4-aminocyclohexanecarbonitrile is profoundly influenced by its stereochemistry. The relationship between the amino and nitrile substituents on the cyclohexane ring (cis or trans) is a critical determinant of the final conformation of its derivatives, which in turn affects biological activity. The hydrochloride salt form enhances stability and improves handling characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.64 g/mol |
| CAS Number | 1303968-08-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
| Stereochemistry | Commercially available as a mixture of cis and trans isomers. Isomerically pure forms may require specific synthesis or separation.[2] |
The distinction between cis and trans isomers is paramount. For instance, the synthesis of specific pharmacologically active compounds often requires isomerically pure trans-4-aminocyclohexanecarboxylic acid derivatives.[3][4] The choice of synthetic route and reaction conditions can often be tailored to favor the formation of one isomer over the other, for example, through stereoselective reductive amination of a 4-substituted cyclohexanone precursor.[5][6]
Core Synthetic Transformations
The dual functionality of this compound allows for a variety of strategic synthetic operations. The diagram below illustrates the primary reaction pathways available from this versatile starting material.
Caption: Key synthetic transformations of 4-aminocyclohexanecarbonitrile.
A. Hydrolysis of the Nitrile Moiety: Access to 4-Aminocyclohexanecarboxylic Acids
One of the most valuable transformations of this building block is the hydrolysis of the nitrile group to a carboxylic acid. This reaction provides direct access to 4-aminocyclohexanecarboxylic acids (ACCAs), which are conformationally constrained amino acid analogues used in peptide and pharmaceutical synthesis.[3] The hydrolysis can be performed under either acidic or basic conditions, with the choice often depending on the stability of other functional groups in the molecule. Acid-catalyzed hydrolysis is common and typically proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[7]
This transformation is crucial for synthesizing precursors to drugs like Oclacitinib and other pharmacologically active agents.[4]
B. Functionalization of the Primary Amino Group
The primary amino group is a potent nucleophile and provides a reliable site for introducing a wide array of substituents.
-
Acylation and Carbamate Formation: The reaction with acyl chlorides, anhydrides, or other acylating agents is straightforward. A common and critical transformation is the protection of the amine, often as a tert-butyloxycarbonyl (Boc) carbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] This protection strategy is essential for preventing the amine from participating in undesired side reactions during subsequent modifications of the nitrile group.
-
Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones.[5] These reactions expand the molecular diversity achievable from the starting material.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.
C. Advanced Applications in Scaffolding
Beyond simple functional group interconversion, 4-aminocyclohexanecarbonitrile serves as a scaffold for building more complex molecules. The aminonitrile functionality itself is a key feature in certain classes of enzyme inhibitors. For example, α-aminonitriles are known precursors to N-acylated α-aminonitriles, which act as mechanism-based inhibitors of serine and cysteine proteases.[9][10] The nitrile group in these inhibitors can act as an electrophilic "warhead" that reversibly interacts with active site residues.[10][11]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for common transformations. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid via Acidic Hydrolysis
This protocol describes the conversion of the nitrile to a carboxylic acid under strong acidic conditions.
Workflow Diagram: Nitrile Hydrolysis
Caption: Step-by-step workflow for acidic hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (~12 M)
-
Acetone or Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Carefully add concentrated hydrochloric acid (approx. 5-10 mL per gram of starting material).
-
Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS if desired. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is triturated with a suitable organic solvent (e.g., acetone or diethyl ether) to induce precipitation/crystallization of the product hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of the triturating solvent, and dry under vacuum to yield 4-aminocyclohexanecarboxylic acid hydrochloride.
Protocol 2: N-Boc Protection of 4-Aminocyclohexanecarbonitrile
This protocol details the protection of the primary amine as a Boc-carbamate, a common step to enable selective reaction at the nitrile.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in the chosen organic solvent (e.g., DCM) in a round-bottom flask at room temperature.
-
Add the base (e.g., Triethylamine) to neutralize the hydrochloride salt and deprotonate the ammonium species. Stir for 10-15 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc-4-aminocyclohexanecarbonitrile.
Safety and Handling Precautions
-
General Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data may be limited, aminonitriles should be handled with care. The nitrile functional group can potentially release hydrogen cyanide under harsh acidic conditions or high temperatures, although this is rare for stable aliphatic nitriles.[11]
-
Reactions: Acidic hydrolysis uses concentrated acid and should be performed with caution. N-protection reactions involving bases like triethylamine should also be conducted in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]
- 6. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 9. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminocyclohexanecarbonitrile hydrochloride as a building block for medicinal chemistry.
An In-Depth Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride: A Privileged Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of Saturated Scaffolds in Drug Design
In the landscape of modern drug discovery, the emphasis on creating molecules with improved physicochemical properties and three-dimensional complexity has led to a resurgence of interest in saturated carbocyclic building blocks.[1][2] These scaffolds offer a departure from the flat, aromatic systems that have historically dominated medicinal chemistry, providing a rigid yet conformationally defined framework to orient pharmacophoric elements in three-dimensional space. This compound emerges as a particularly valuable building block in this context. Its cyclohexane core provides an ideal sp³-rich scaffold, while the strategically placed primary amine and nitrile functionalities offer orthogonal chemical handles for systematic derivatization and library synthesis.[3] This guide, intended for researchers and scientists in drug development, provides a detailed exploration of its synthetic utility, complete with actionable protocols and case studies demonstrating its successful application.
Section 1: Core Characteristics and Safe Handling
Before embarking on synthetic modifications, a thorough understanding of the physical properties and safety requirements of this compound is paramount.
Physicochemical Data
The compound is typically a white to off-white solid, soluble in water and polar organic solvents.[4] Its key properties are summarized below for quick reference.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂N₂ · HCl | [5] |
| Molecular Weight | 160.64 g/mol | [6] |
| Appearance | White crystalline powder/solid | [4] |
| Melting Point | >200 °C (with decomposition) | [4] |
| CAS Number | 1303968-08-2 | [7][8] |
Safety and Handling Protocols
As with any laboratory chemical, adherence to strict safety protocols is essential. This compound is classified as an irritant and is harmful if swallowed.[9][10]
-
Hazard Identification : Causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Operations that may generate dust should be performed in a well-ventilated fume hood.[12][13]
-
Handling : Avoid breathing dust.[11][12] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13] The compound is hygroscopic and should be protected from moisture.[4][9]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9][13]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][13]
-
Ingestion : If swallowed, call a poison center or doctor. Rinse mouth.
-
Section 2: Key Synthetic Transformations and Protocols
The synthetic versatility of this compound stems from its two primary reactive sites: the nucleophilic primary amine and the electrophilic nitrile group. This allows for a modular approach to building molecular complexity.
Workflow for Derivatization
The following diagram illustrates the principal synthetic pathways available from this building block.
Caption: Primary synthetic routes from 4-aminocyclohexanecarbonitrile.
Protocol: N-Acylation via Amide Bond Formation
Expertise & Experience: The formation of an amide bond at the primary amine is arguably the most common initial transformation. This reaction is fundamental in medicinal chemistry for creating peptidomimetics and introducing side chains that can form critical hydrogen bond interactions with biological targets.[14][15] The choice of coupling agent is critical; reagents like EDC/HOBt are reliable for minimizing side reactions and ensuring high yields under mild conditions.[16] The hydrochloride salt must first be neutralized in situ with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to liberate the free amine for reaction.
Protocol: Synthesis of N-(4-cyanocyclohexyl)acetamide
-
Reagent Preparation : To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.2 eq). Stir the resulting suspension at room temperature for 15 minutes.
-
Acylation : Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.
Protocol: Reduction of the Nitrile to a Primary Amine
Expertise & Experience: The conversion of the nitrile to an aminomethyl group is a powerful diversification strategy, transforming the building block into a 1,4-diaminocyclohexane derivative.[17] This is particularly useful for synthesizing inhibitors that span across enzyme active sites or engage with multiple binding pockets. Catalytic hydrogenation is often the cleanest and most scalable method.[18][19] Raney Nickel is a cost-effective and highly active catalyst for this transformation, though care must be taken due to its pyrophoric nature when dry. The addition of ammonia or a base is often used to suppress the formation of secondary and tertiary amine byproducts.[19]
Protocol: Synthesis of (4-aminocyclohexyl)methanamine
-
Catalyst Preparation : In a well-ventilated fume hood, carefully wash Raney Nickel (approx. 50% slurry in water, 0.2 eq by weight) with anhydrous ethanol three times to remove water.
-
Reaction Setup : To a solution of this compound (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel, add sodium acetate (1.1 eq) to neutralize the HCl salt. Add the prepared Raney Nickel catalyst.
-
Hydrogenation : Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Reaction Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 12-24 hours.
-
Work-up : Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution : Do not allow the catalyst to dry on the filter paper, as it may ignite. Wash the filter pad with ethanol.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be further purified by crystallization of its salt or by chromatography if necessary.
Section 3: Applications in Drug Discovery Case Studies
The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. 4-Aminocyclohexanecarbonitrile has been instrumental in the development of inhibitors for several important enzyme classes.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Background: DPP-4 is a serine protease that deactivates incretin hormones, which play a key role in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type-2 diabetes.[20][21] Several approved drugs, known as "gliptins," target this enzyme.[22]
Application of the Building Block: The 4-aminocyclohexanecarbonitrile scaffold serves as a rigid core that can mimic the dipeptide substrates of DPP-4. The amine group is typically acylated to form a key interaction with the enzyme's S2 subsite, while the nitrile can interact with the S1 pocket. Research has shown that novel inhibitors based on this scaffold can exhibit potent activity.[20][22] For instance, in the synthesis of novel tricyclic DPP-4 inhibitors, a related bicyclic compound (24) was synthesized using a commercially available amino-nitrile building block, demonstrating potent inhibition.[20]
| Compound Example | Target | Biological Activity (IC₅₀) | Reference |
| Bicyclic Analog (24) | DPP-4 | 100 ± 4 nM | [20] |
| Tricyclic Analog (31) | DPP-4 | 94 ± 4 nM | [20] |
Case Study 2: Janus Kinase (JAK) Inhibitors
Background: The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in inflammation and immunity.[23][] Inhibitors of JAKs are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[25][26]
Application of the Building Block: The aminocyclohexane motif is a key structural feature in several JAK inhibitors. It can act as a central scaffold to position other functional groups, such as a pyrrolo[2,3-d]pyrimidine core, which binds to the hinge region of the kinase ATP-binding site. The synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor, involves intermediates that feature a substituted cyclohexane ring, highlighting the importance of this saturated scaffold in achieving selectivity and potency.[23][27] The amine provides a convenient attachment point for the core heterocycle, while other positions on the ring can be modified to optimize pharmacokinetic properties.
Visualization of a Pharmacophore Model
This diagram illustrates how the 4-aminocyclohexanecarbonitrile scaffold can be incorporated into a hypothetical kinase inhibitor.
Caption: Integration of the scaffold into a drug-like molecule.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its rigid, three-dimensional cyclohexane core, combined with two distinct and synthetically tractable functional groups, provides an exceptional platform for generating novel, non-planar molecules. The protocols and case studies presented herein demonstrate its utility in creating potent enzyme inhibitors for validated drug targets. By leveraging the dual reactivity of the amine and nitrile groups, researchers can efficiently build diverse chemical libraries, accelerating the journey from hit identification to lead optimization in modern drug discovery programs.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (1s,4s)-4-Aminocyclohexanecarbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 6. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 17. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 20. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 23. mdpi.com [mdpi.com]
- 25. BioKB - Publication [biokb.lcsb.uni.lu]
- 26. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 27. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes and Experimental Protocols for 4-Aminocyclohexanecarbonitrile Hydrochloride
Introduction: A Scaffold of Pharmaceutical Interest
4-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional organic molecule featuring a cyclohexane scaffold, a primary amine, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery.[1] The cyclohexane core provides a three-dimensional structure that can be crucial for binding to biological targets, while the amino and nitrile moieties offer versatile handles for a variety of chemical transformations. The hydrochloride salt form enhances the stability and solubility of the compound. This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.
Core Properties and Safety Considerations
Before proceeding with any experimental work, it is crucial to be aware of the properties and hazards associated with this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClN₂ | [2] |
| Molecular Weight | 160.64 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. | [3] |
| Precautionary Statements | Wear protective gloves, clothing, and eye protection. Wash skin thoroughly after handling. | [3] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Key Synthetic Transformations and Protocols
The reactivity of this compound is primarily centered around its nucleophilic primary amine. The nitrile group can also undergo various transformations, such as hydrolysis or reduction, expanding its synthetic utility.[4][5][6] As the starting material is a hydrochloride salt, a neutralization step using a suitable base is typically required before the free amine can participate in reactions.
Protocol 1: N-Boc Protection of 4-Aminocyclohexanecarbonitrile
Reaction Principle: The protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate is a common strategy in multi-step synthesis.[7] The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This protocol describes the reaction of 4-aminocyclohexanecarbonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-4-aminocyclohexanecarbonitrile.[8]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride and facilitate the reaction. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-4-aminocyclohexanecarbonitrile.
Reagents and Typical Quantities:
| Reagent | Molar Eq. | Typical Amount (for 1g starting material) |
| 4-Aminocyclohexanecarbonitrile HCl | 1.0 | 1.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 1.44 g |
| Triethylamine (TEA) | 2.2 | 1.8 mL |
| Dichloromethane (DCM) | - | 20 mL |
Workflow Diagram:
Caption: Workflow for N-Boc protection.
Protocol 2: N-Acylation of 4-Aminocyclohexanecarbonitrile
Reaction Principle: N-acylation is a fundamental transformation for the formation of amide bonds, which are prevalent in pharmaceuticals.[9][10] This protocol details the acylation of 4-aminocyclohexanecarbonitrile with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. This reaction is analogous to steps used in the synthesis of various active pharmaceutical ingredients.[11][12][13]
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), dropwise. Stir for 20-30 minutes at 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-acylated product, which can be further purified by recrystallization or column chromatography.
Reagents and Typical Quantities:
| Reagent | Molar Eq. | Typical Amount (for 1g starting material) |
| 4-Aminocyclohexanecarbonitrile HCl | 1.0 | 1.0 g |
| Acetyl Chloride | 1.2 | 0.54 mL |
| Triethylamine (TEA) | 2.5 | 2.1 mL |
| Anhydrous Dichloromethane (DCM) | - | 25 mL |
Caption: Reaction pathway of reductive amination.
Conclusion
This compound is a synthetically versatile molecule with significant potential in the development of new chemical entities. The protocols outlined in this document for N-Boc protection, N-acylation, and reductive amination provide a foundational framework for its utilization in research and drug discovery programs. By leveraging these and other transformations, scientists can effectively incorporate this valuable scaffold into complex molecular architectures to explore new therapeutic avenues.
References
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
Synthesis of Novel Heterocyclic Scaffolds from 4-Aminocyclohexanecarbonitrile Hydrochloride: Protocols and Strategic Insights
An Application Guide for Drug Discovery Professionals
Abstract
4-Aminocyclohexanecarbonitrile hydrochloride is a versatile and cost-effective bifunctional building block, uniquely positioned for the synthesis of diverse heterocyclic compounds. Its cyclohexane framework offers a desirable three-dimensional geometry, while the strategically placed amino and nitrile groups serve as reactive handles for a variety of cyclization strategies. This application note provides senior researchers and drug development scientists with detailed, field-proven protocols for transforming this readily available starting material into high-value heterocyclic scaffolds, including tetrahydropyrimidines and fused thiophenes. We delve into the causality behind experimental choices, offering mechanistic insights and troubleshooting guidance to empower the rapid generation of novel chemical libraries for drug discovery programs.
Introduction: The Strategic Value of a Bifunctional Scaffold
In medicinal chemistry, the generation of novel molecular frameworks with drug-like properties is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions.[1] The starting material, 4-aminocyclohexanecarbonitrile, is an aminocyclitol derivative, a class of compounds recognized for their remarkable biological activities and utility as versatile scaffolds in drug design.[2]
This molecule presents two key points of reactivity:
-
A Primary Amine: A potent nucleophile, ideal for forming imines, amides, and for participating in condensation reactions.
-
A Nitrile Group: An electrophilic center that can undergo cyclization, hydrolysis, or serve as a linchpin in multicomponent reactions.[3]
The inherent stereochemistry of the cyclohexane ring allows for the exploration of defined spatial arrangements, a critical factor in optimizing ligand-receptor interactions. This guide focuses on leveraging this bifunctional nature to construct diverse heterocyclic systems.
Overview of Synthetic Pathways
The dual functionality of 4-aminocyclohexanecarbonitrile allows for multiple synthetic strategies to be deployed from a single starting point. The primary amine can be leveraged in classical condensation reactions with dicarbonyl compounds, while the nitrile offers a pathway to nitrogen-containing heterocycles through cyclization with other reactive species.
Caption: High-level synthetic strategies from 4-aminocyclohexanecarbonitrile.
Protocol 1: Synthesis of a Dihydropyrimidine Derivative via Condensation
This protocol utilizes the nucleophilic primary amine to construct a dihydropyrimidine ring, a common scaffold in pharmacologically active molecules.[4] The reaction proceeds via a one-pot, three-component condensation, which is highly efficient.[5]
Principle and Rationale
The reaction between an amine, an aldehyde, and an active methylene compound like malononitrile is a classic multicomponent approach to pyrimidine synthesis.[4] We adapt this by using 4-aminocyclohexanecarbonitrile as the amine component. The mechanism involves the initial formation of a Knoevenagel condensation product between the aldehyde and malononitrile, followed by a Michael addition of the amine, and subsequent intramolecular cyclization and tautomerization to yield the stable dihydropyrimidine product. Using an ethanol/water solvent system with a basic catalyst is an environmentally conscious and effective approach.
Experimental Protocol
Reaction Scheme:
Caption: Synthesis of a dihydropyrimidine derivative.
Materials & Reagents
| Reagent | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| 4-Aminocyclohexanecarbonitrile HCl | 162.66 | 10 (1.0) | 1.63 g |
| Triethylamine (Et3N) | 101.19 | 11 (1.1) | 1.53 mL |
| 4-Chlorobenzaldehyde | 140.57 | 10 (1.0) | 1.41 g |
| Malononitrile | 66.06 | 10 (1.0) | 0.66 g |
| Piperidine | 85.15 | 1.0 (0.1) | 0.1 mL |
| Ethanol | - | - | 25 mL |
| Water | - | - | 5 mL |
Step-by-Step Procedure:
-
Free Base Generation: To a 100 mL round-bottom flask, add this compound (1.63 g, 10 mmol) and ethanol (15 mL). Stir until partially dissolved. Add triethylamine (1.53 mL, 11 mmol) dropwise at room temperature. Stir for 15 minutes to generate the free amine in situ.
-
Reaction Assembly: To the flask containing the free amine, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), water (5 mL), and the remaining ethanol (10 mL).
-
Catalysis and Reflux: Add piperidine (0.1 mL, 1 mmol) as a catalyst. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the purified solid in a vacuum oven at 50°C overnight. The expected product is a white or off-white crystalline solid.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Expected yield: 75-85%.
Protocol 2: Synthesis of a Fused 2-Aminothiophene via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction (MCR) that assembles a highly functionalized 2-aminothiophene ring in a single step.[6] This protocol showcases the simultaneous use of both the amine and nitrile functionalities of the starting material, although in a modified, two-step approach starting from the corresponding ketone.
Principle and Rationale
The classical Gewald reaction requires a ketone or aldehyde, a nitrile with an α-methylene group, and elemental sulfur. Our starting material, 4-aminocyclohexanecarbonitrile, lacks the required ketone functionality. Therefore, we first perform an oxidation of the amine to a ketone. The resulting 4-oxocyclohexanecarbonitrile is an ideal substrate for a subsequent Gewald reaction with itself (dimerization) or another active methylene nitrile in the presence of sulfur and a base catalyst like morpholine. The mechanism involves the formation of a thione intermediate followed by intramolecular cyclization and tautomerization.
Experimental Protocol
Overall Workflow:
Caption: Two-step workflow for fused thiophene synthesis.
Step 1: Oxidation to 4-Oxocyclohexanecarbonitrile
(Note: This step involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
Materials & Reagents
| Reagent | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| 4-Aminocyclohexanecarbonitrile HCl | 162.66 | 10 (1.0) | 1.63 g |
| Pyridinium chlorochromate (PCC) | 215.56 | 15 (1.5) | 3.23 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Celite® | - | - | ~5 g |
Procedure:
-
First, generate the free amine from the hydrochloride salt as described in Protocol 1, and extract into an organic solvent like DCM, then dry thoroughly.
-
Suspend PCC (3.23 g, 15 mmol) in 25 mL of anhydrous DCM in a flask.
-
Slowly add a solution of the free amine (10 mmol) in 25 mL of anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-3 hours until TLC indicates the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with 50 mL of diethyl ether. Pass the mixture through a short plug of Celite® to filter out the chromium salts.
-
Wash the Celite® pad with additional diethyl ether (2 x 25 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 4-oxocyclohexanecarbonitrile, which can be used in the next step after purification by column chromatography.
Step 2: Gewald Reaction to form the Fused Thiophene
Materials & Reagents
| Reagent | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| 4-Oxocyclohexanecarbonitrile | 123.15 | 10 (1.0) | 1.23 g |
| Malononitrile | 66.06 | 10 (1.0) | 0.66 g |
| Elemental Sulfur (S₈) | 32.06 | 11 (1.1) | 0.35 g |
| Morpholine | 87.12 | 2.0 (0.2) | 0.17 mL |
| Ethanol | - | - | 30 mL |
Procedure:
-
In a 100 mL flask, combine 4-oxocyclohexanecarbonitrile (1.23 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).
-
Add morpholine (0.17 mL, 2 mmol) as a catalyst.
-
Heat the mixture to 50-60°C with stirring for 2-4 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or isopropanol) to obtain the pure fused aminothiophene derivative.
-
Characterization: Confirm the structure via NMR, IR (look for disappearance of ketone C=O and appearance of amine N-H stretches), and MS. Expected yield: 60-75%.
Troubleshooting and Scientific Insights
-
Incomplete Free Base Generation: The initial deprotonation of the hydrochloride salt is critical. If reactions are sluggish, ensure the base (e.g., triethylamine) is fresh and used in a slight excess (1.1 equivalents) to drive the equilibrium to the free amine.
-
Low Yields in Protocol 1: Side reactions, such as self-condensation of the aldehyde, can occur. Adding the amine component first before the catalyst can sometimes mitigate this. Ensure the aldehyde is of high purity.
-
Oxidation Challenges in Protocol 2: PCC is a classic but sometimes harsh oxidant. Alternative, milder conditions like the Swern or Dess-Martin periodinane oxidation can be employed to improve yields and minimize side products, especially for sensitive substrates.
-
Purification: The synthesized heterocyclic compounds often have moderate polarity. Column chromatography using silica gel with a gradient elution of hexane and ethyl acetate is typically effective for purification. Recrystallization is a preferred final step for obtaining highly pure, crystalline material suitable for further analysis and biological testing.
Conclusion
This compound is a powerful and underutilized starting material for generating molecular complexity. The protocols detailed herein provide reliable and rational pathways to construct medicinally relevant pyrimidine and thiophene scaffolds. By understanding the interplay of the amine and nitrile functional groups, researchers can unlock a wide array of novel heterocyclic compounds, accelerating the hit-to-lead process in modern drug discovery campaigns. The adaptability of these methods lends them to library synthesis and the exploration of broad structure-activity relationships (SAR).
References
Application Note: Strategic Derivatization of 4-Aminocyclohexanecarbonitrile Hydrochloride for Medicinal Chemistry
Abstract & Introduction
The aminocyclitol framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold in the design of therapeutic agents ranging from antiviral carbocyclic nucleoside analogues to potent glycosidase inhibitors.[1] Specifically, the 4-aminocyclohexanecarbonitrile moiety represents a privileged building block, integral to the development of novel analgesics and other neurologically active compounds.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of 4-aminocyclohexanecarbonitrile hydrochloride. As this valuable starting material is supplied as a stable hydrochloride salt, a key focus of this guide is the necessary in situ liberation of the free amine to facilitate reactions with a variety of electrophiles. We will detail field-proven protocols for N-acylation, urea formation, and N-alkylation via reductive amination, offering insights into reaction optimization, mechanistic pathways, and safety considerations.
Core Principle: Unmasking the Nucleophile
The primary challenge in utilizing this compound is that the amine nucleophile is protonated and therefore non-reactive. The first and most critical step in any reaction is the addition of a suitable base to neutralize the hydrochloride salt and generate the free amine in situ.
Choice of Base: The selection of the base is crucial and depends on the specific reaction and electrophile.
-
Tertiary Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are the most common choices. They are non-nucleophilic and act solely as proton scavengers, neutralizing the HCl generated during the reaction without competing with the primary amine.[3] TEA is often sufficient, while the bulkier DIPEA can be advantageous in preventing side reactions with highly sensitive electrophiles.
-
Pyridine: Can be used as both a base and a solvent, though its nucleophilicity can sometimes lead to side products.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Typically used in biphasic or aqueous conditions, these are less common for the reactions described herein but can be effective in specific contexts.[3]
A stoichiometric equivalent of the base is required to neutralize the hydrochloride salt, and an additional equivalent is often needed to scavenge the acidic byproduct generated in reactions like acylation.
Protocol I: N-Acylation with Acyl Chlorides
The formation of an amide bond via N-acylation is a fundamental transformation in drug design, imparting stability and specific hydrogen bonding capabilities to a molecule.[4] The reaction proceeds through a nucleophilic acyl substitution, where the liberated 4-aminocyclohexanecarbonitrile attacks the electrophilic carbonyl of the acyl chloride.[3]
General N-Acylation Workflow
Caption: Generalized experimental workflow for N-acylation.
Detailed Protocol: Synthesis of N-(4-cyanocyclohexyl)acetamide
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to ensure the formation of the free amine.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Optimization Parameters
| Parameter | Variation | Rationale & Impact |
| Base | Triethylamine (TEA) vs. DIPEA | TEA is standard. DIPEA is bulkier and less nucleophilic, which can prevent side reactions with sensitive substrates. |
| Solvent | Dichloromethane (DCM) vs. THF | DCM is excellent for dissolving most reactants and is unreactive. THF is an alternative aprotic solvent.[3] |
| Temperature | 0 °C to Room Temp. | The reaction is often exothermic; starting at 0 °C controls the initial reaction rate and minimizes byproduct formation.[3] |
| Yield | 75-95% | Yield is highly dependent on the purity of starting materials and the specific acyl chloride used. |
Protocol II: Synthesis of Urea Derivatives
Urea functionalities are critical pharmacophores in medicinal chemistry, known for their ability to form stable hydrogen bond networks with biological targets.[6] A straightforward method to synthesize unsymmetrical ureas is the reaction of an amine with an isocyanate.[7]
Reaction Mechanism: Urea Formation
Caption: Nucleophilic attack of the amine on the isocyanate.
Detailed Protocol: Synthesis of a N-(4-cyanocyclohexyl)-N'-(alkyl/aryl)urea
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine.
-
Electrophile Addition: Add the desired isocyanate (1.05 eq) to the solution. If the isocyanate is a solid, it can be added in portions. If it is a liquid, it should be added dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid and may result in the precipitation of the urea product. Monitor by TLC until the starting amine is consumed (typically 1-3 hours).
-
Isolation: If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether) to remove soluble impurities.
Note on Isocyanate Alternatives: Due to the toxicity of many isocyanates, alternative, safer methods are often employed. Reagents like N,N'-carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with the 4-aminocyclohexanecarbonitrile to form the urea, avoiding the need to handle isocyanates directly.[6]
Protocol III: N-Alkylation via Reductive Amination
Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8][9] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[8]
Key Considerations: Choice of Reducing Agent
The success of a one-pot reductive amination hinges on selecting a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is a mild and selective reducing agent that readily reduces iminium ions but is slow to react with aldehydes and ketones, minimizing the formation of alcohol byproducts.[9][11] It is moisture-sensitive.[11]
-
Sodium Cyanoborohydride (NaCNBH₃): Another selective reducing agent that is effective under mildly acidic conditions. It is less sensitive to water than STAB.[11] However, it is highly toxic and generates hydrogen cyanide under strong acidic conditions, requiring careful handling.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the iminium ion and the starting carbonyl.[11] To use it effectively, the imine must be pre-formed before the reducing agent is added, making it a two-step process rather than a true one-pot reaction.[8][11]
Detailed Protocol: Reductive Amination with an Aldehyde
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base and Acid Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt. A small amount of acetic acid (0.25 - 1.0 eq) can be added to catalyze iminium ion formation.[9] Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
Safety & Handling
-
This compound: This compound may cause skin, eye, and respiratory irritation.[12][13] Avoid breathing dust and ensure handling in a well-ventilated area or chemical fume hood.[12][14] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.[13][14]
-
Reagents: Acyl chlorides and isocyanates are corrosive, lachrymatory, and moisture-sensitive. Borohydride reducing agents are flammable solids and can react violently with water or strong acids. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
Conclusion
This compound is a highly adaptable synthetic intermediate. By employing a simple in situ deprotonation strategy, this building block can be readily functionalized through N-acylation, urea formation, and reductive amination. The protocols outlined in this note provide robust and reproducible methods for generating diverse libraries of N-substituted 4-cyanocyclohexylamines, which are invaluable starting points for the discovery of new therapeutic agents.[15]
References
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strecker Synthesis of 4-Substituted 1-Aminocyclohexanecarbonitriles
Introduction: The Significance of Substituted Cyclohexyl Aminonitriles
Substituted cyclic amino acids and their nitrile precursors are privileged scaffolds in medicinal chemistry and drug development. Specifically, 4-substituted 1-aminocyclohexanecarbonitriles serve as crucial building blocks for synthesizing conformationally constrained amino acids. Incorporating these structures into peptides or small molecule drugs can lead to enhanced metabolic stability, improved receptor affinity, and controlled molecular geometry. The Strecker synthesis, a classic multicomponent reaction, offers a robust and straightforward method for preparing these valuable intermediates from readily available 4-substituted cyclohexanones.[1][2] This guide provides in-depth technical details, field-proven insights, and a step-by-step protocol for the synthesis of this important class of molecules.
Reaction Principle: The Strecker Synthesis Mechanism
The Strecker synthesis is a one-pot, three-component reaction that converts a ketone (or aldehyde) into an α-aminonitrile.[1] The reaction proceeds in two primary stages:
-
Imine Formation: The ketone reacts with an amine source, typically ammonia (often generated in situ from an ammonium salt like ammonium chloride), to form a cyclohexyl imine intermediate. This condensation is typically reversible and may be acid-catalyzed.[3][4]
-
Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile product.[3][4]
The resulting aminonitrile can be isolated or hydrolyzed in situ or in a subsequent step to yield the corresponding α-amino acid.[5]
Figure 1: General mechanism of the Strecker synthesis starting from a ketone.
Stereochemical Considerations: The Role of the 4-Substituent
In the synthesis of 4-substituted 1-aminocyclohexanecarbonitriles, the substituent at the C4 position plays a critical role in directing the stereochemical outcome of the reaction. For bulky substituents, such as a tert-butyl group, the cyclohexanone ring exists predominantly in a chair conformation with the substituent in the equatorial position to minimize steric strain.
The nucleophilic attack of the cyanide ion on the intermediate imine can, in principle, occur from either the axial or equatorial face.
-
Axial Attack: Leads to the formation of a product where the newly formed amino and cyano groups are cis to the 4-substituent.
-
Equatorial Attack: Leads to a product where the new groups are trans to the 4-substituent.
Experimental evidence for the reaction with 4-tert-butylcyclohexanone shows that the Strecker synthesis overwhelmingly yields the isomer resulting from the equatorial attack of the cyanide ion. This leads to the formation of the aminonitrile where the amino group is trans to the equatorial tert-butyl group. This stereochemical preference is attributed to the steric hindrance posed by the axial hydrogens at the C2 and C6 positions, which disfavors the axial approach of the nucleophile.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
A Streamlined One-Pot Synthesis of α-Amino Diaryl Ketones from Arylacetonitriles
An Application Note for Researchers and Drug Development Professionals
Abstract
α-Amino diaryl ketones are privileged structural motifs found in a wide array of pharmacologically active compounds and natural products. Their synthesis, however, often involves multi-step sequences that can be time-consuming and inefficient. This application note presents a detailed, one-pot protocol for the synthesis of α-amino diaryl ketones, starting from readily available and cost-effective arylacetonitriles. The described strategy leverages the sequential in situ formation of an α-iminonitrile intermediate, followed by a nucleophilic addition of an aryl Grignard reagent, and subsequent hydrolysis. This method offers high efficiency and atom economy by avoiding the isolation of intermediates, making it a valuable tool for medicinal chemistry and process development.
Introduction and Scientific Rationale
The α-amino ketone framework is a cornerstone in medicinal chemistry, forming the core of drugs such as the antidepressant bupropion and various cathinone derivatives known for their stimulant properties.[1][2] The diaryl substitution pattern, in particular, provides a rigid scaffold that can be optimized for specific biological targets. Traditional synthetic routes to these compounds often rely on the nucleophilic substitution of α-haloketones or the oxidation of corresponding amino alcohols, methods that can suffer from harsh conditions or require pre-functionalized starting materials.[1][3]
The protocol detailed herein provides a convergent and efficient one-pot solution. By starting with arylacetonitriles, which are stable and commercially available, we can construct the complex diaryl ketone scaffold in a single reaction vessel. The logic behind this approach is threefold:
-
Activation of the α-Position: The α-protons of arylacetonitriles are acidic and can be selectively removed by a strong base. This allows for the introduction of the first element of functionality—the nitrogen atom.
-
Transformation of the Nitrile: The nitrile group serves as a masked ketone. Its conversion is achieved via a classic Grignard reaction, which simultaneously installs the second aryl ring.[4][5] The reaction proceeds through a stable imine intermediate, which prevents the common side reaction of double addition that can plague reactions with esters.[6]
-
One-Pot Efficiency: Combining these transformations into a single sequence minimizes waste, reduces purification steps, and improves overall yield and throughput.
This guide explains the underlying mechanism, provides a robust step-by-step protocol, and discusses the expected scope and limitations of the methodology.
Reaction Mechanism
The one-pot synthesis proceeds through three key mechanistic stages, all occurring sequentially in the same reaction vessel. The process begins with the formation of an α-iminonitrile intermediate, which then undergoes nucleophilic attack by an aryl Grignard reagent, followed by acidic workup to reveal the final product.
References
- 1. Direct Synthesis of α‑Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of 4-Aminocyclohexanecarbonitrile Hydrochloride as a Scaffold for Novel Insecticidal Active Substances
Introduction: The Quest for New Insecticidal Scaffolds
The continuous evolution of insecticide resistance in pest populations necessitates a perpetual search for novel chemical entities with unique modes of action. The ideal insecticidal scaffold should offer a blend of structural rigidity and functional group accessibility, allowing for the systematic exploration of chemical space to optimize bioactivity, selectivity, and environmental profile. 4-Aminocyclohexanecarbonitrile hydrochloride emerges as a compelling, yet underexplored, building block in this context. Its rigid cyclohexane core, coupled with the orthogonal reactivity of its primary amine and nitrile functionalities, presents a versatile platform for the synthesis of a new generation of insecticidal candidates.
While direct utilization of this compound in the synthesis of currently commercialized insecticides is not prominently documented, its inherent chemical attributes make it an attractive starting point for the development of novel active ingredients, particularly those targeting the insect ryanodine receptor (RyR), a key target for the highly successful diamide class of insecticides.[1][2][3] This application note will delineate a hypothetical, yet scientifically grounded, synthetic pathway to a novel diamide-like insecticide, leveraging the unique structural features of this compound.
Strategic Rationale: Why this compound?
The strategic selection of this compound as a foundational scaffold is predicated on several key molecular attributes:
-
Bifunctional Reactivity: The presence of both a nucleophilic primary amine and an electrophilic nitrile group (upon activation or transformation) allows for sequential, regioselective modifications. This dual functionality is crucial for building complex molecules with distinct domains for target binding and optimizing physicochemical properties.
-
Alicyclic Core: The cyclohexane ring provides a three-dimensional, non-aromatic scaffold. This can be advantageous in achieving specific spatial orientations of pendant functional groups, which is often critical for potent interactions with biological targets. Furthermore, the saturated ring system can enhance metabolic stability compared to aromatic analogues.
-
Stereochemical Potential: The cyclohexane ring possesses stereocenters, offering the potential for synthesizing stereoisomers with potentially different biological activities. This opens avenues for developing more selective and potent insecticides.
The proposed synthetic application will focus on the construction of a novel diamide insecticide, a class known for its potent activity against a range of lepidopteran pests.[1][2][3] The general structure of diamide insecticides features two amide linkages, and our strategy will utilize the primary amine of this compound to construct one of these critical bonds.
Hypothetical Synthesis of a Novel Diamide Insecticide
The following section outlines a detailed, multi-step protocol for the synthesis of a hypothetical insecticidal target molecule, N-(4-cyanocyclohexyl)-2-(3,5-dichlorobenzamido)benzamide , starting from this compound.
Overall Synthetic Scheme
Caption: Hypothetical 3-step synthesis of a novel diamide insecticide.
Part 1: Synthesis of N-(4-cyanocyclohexyl)-2-nitrobenzamide (Intermediate 1)
Objective: To form the first amide bond by acylating the primary amine of this compound with 2-nitrobenzoyl chloride. The nitro group serves as a precursor to the second amine required for the subsequent acylation.
Protocol:
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.61 g, 10 mmol).
-
Suspension: Suspend the starting material in dichloromethane (DCM, 50 mL).
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (Et3N, 2.79 mL, 20 mmol) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Acylation: In a separate flask, dissolve 2-nitrobenzoyl chloride (1.86 g, 10 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-(4-cyanocyclohexyl)-2-nitrobenzamide .
Expected Data & Causality:
| Parameter | Expected Value | Rationale |
| Yield | 75-85% | Acylation of primary amines is typically a high-yielding reaction. |
| Appearance | Pale yellow solid | Aromatic nitro compounds are often colored. |
| ¹H NMR | Peaks corresponding to cyclohexyl and aromatic protons. | Confirms the structure of the product. |
| IR (cm⁻¹) | ~3300 (N-H), ~2245 (C≡N), ~1650 (C=O), ~1525 & 1345 (NO₂) | Characteristic peaks for the functional groups present. |
The choice of DCM as a solvent is due to its inertness and ability to dissolve the reactants. Triethylamine is a standard base for scavenging the HCl generated during the acylation. The aqueous workup is essential to remove unreacted starting materials and byproducts.
Part 2: Synthesis of 2-Amino-N-(4-cyanocyclohexyl)benzamide (Intermediate 2)
Objective: To reduce the nitro group of Intermediate 1 to a primary amine, setting the stage for the formation of the second amide bond.
Protocol:
-
Setup: In a 500 mL round-bottom flask, dissolve N-(4-cyanocyclohexyl)-2-nitrobenzamide (2.73 g, 10 mmol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Reagents: Add iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours, monitoring by TLC.
-
Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Add water (50 mL) and ethyl acetate (100 mL) to the residue. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 2-Amino-N-(4-cyanocyclohexyl)benzamide .
Expected Data & Causality:
| Parameter | Expected Value | Rationale |
| Yield | 80-90% | Reduction of aromatic nitro groups with iron is a classic and efficient method. |
| Appearance | Off-white solid | Loss of the chromophoric nitro group. |
| ¹H NMR | Disappearance of nitro-aromatic signals, appearance of a broad singlet for the new NH₂ group. | Confirms the reduction of the nitro group. |
| IR (cm⁻¹) | Disappearance of NO₂ peaks, appearance of two N-H stretching bands around 3350-3450 cm⁻¹. | Confirms the presence of the primary amine. |
The Fe/NH4Cl system in an ethanol/water mixture is a well-established and mild method for the reduction of aromatic nitro compounds, often providing cleaner reactions and easier workup than catalytic hydrogenation for this type of substrate.
Part 3: Synthesis of N-(4-cyanocyclohexyl)-2-(3,5-dichlorobenzamido)benzamide (Target Molecule)
Objective: To form the second amide bond by acylating the newly formed amino group of Intermediate 2 with 3,5-dichlorobenzoyl chloride, completing the synthesis of the target diamide insecticide.
Protocol:
-
Dissolution: Dissolve 2-Amino-N-(4-cyanocyclohexyl)benzamide (2.43 g, 10 mmol) in DCM (50 mL) in a 250 mL round-bottom flask.
-
Base: Add pyridine (1.21 mL, 15 mmol) as a base and catalyst.
-
Acylation: Cool the solution to 0 °C and add a solution of 3,5-dichlorobenzoyl chloride (2.09 g, 10 mmol) in DCM (20 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography to obtain the final product.
Expected Data & Causality:
| Parameter | Expected Value | Rationale |
| Yield | 70-80% | Standard amide bond formation. |
| Appearance | White crystalline solid | Typical for purified organic compounds. |
| ¹H NMR | Complex spectrum showing signals for all three components of the molecule. | Confirms the final structure. |
| Mass Spec | Molecular ion peak corresponding to C₂₀H₁₇Cl₂N₃O₂. | Confirms the molecular weight of the target molecule. |
Pyridine is used here as a base to neutralize the HCl produced and also as a nucleophilic catalyst to activate the acyl chloride. The final purification step is crucial to obtain the compound in high purity for subsequent biological evaluation.
Workflow Visualization
Caption: Overall workflow from synthesis to biological evaluation.
Conclusion and Future Perspectives
This application note has detailed a plausible and scientifically sound synthetic route for a novel diamide-like insecticide, using this compound as a key starting material. The bifunctional nature of this scaffold allows for a straightforward, three-step synthesis of a complex molecule with potential insecticidal activity. The nitrile group in the final compound also presents an opportunity for further derivatization, for example, through hydrolysis to the corresponding carboxylic acid or reduction to an amine, to fine-tune the molecule's properties.
Researchers in agrochemical discovery are encouraged to consider this compound and its derivatives as valuable building blocks for creating diverse libraries of compounds for high-throughput screening. The synthetic protocols outlined herein are based on robust and well-established chemical transformations and can serve as a template for the development of new insecticidal active substances.
References
- 1. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]
- 3. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Aminocyclohexanecarbonitrile Hydrochloride
Welcome to the Technical Support Center for 4-Aminocyclohexanecarbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from the synthetic route and subsequent handling. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic pathway, these could include precursors to the aminonitrile or the hydrochloride salt.
-
Byproducts of the synthesis: Side reactions can lead to the formation of structurally related impurities.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases and elevated temperatures, leading to the corresponding carboxylic acid or amide.[1]
-
Isomeric impurities: The synthesis may produce a mixture of cis and trans isomers of 4-aminocyclohexanecarbonitrile, which may need to be separated for specific applications.[2]
-
Residual solvents: Solvents used in the synthesis and workup may be present in the crude product.
Q2: What is the recommended storage condition for this compound to minimize degradation?
A2: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. This minimizes exposure to moisture and oxygen, which can contribute to degradation.
Q3: What are the primary safety precautions to consider when handling this compound?
A3: Standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound. Success hinges on selecting an appropriate solvent system and carefully controlling the crystallization process.
Problem: The compound does not dissolve in a single solvent.
-
Cause: The polarity of the hydrochloride salt makes it highly soluble in some polar solvents and insoluble in non-polar ones, making a single solvent recrystallization challenging.
-
Solution: A mixed-solvent (or solvent/anti-solvent) system is often effective. A good starting point for amine hydrochlorides is a polar solvent in which the compound is soluble (like ethanol or methanol) paired with a less polar anti-solvent in which it is insoluble (like acetone, ethyl acetate, or diethyl ether).[3]
Problem: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the concentration of impurities is high.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Seed Crystals: Introduce a small, pure crystal of the compound to the cooled solution to induce crystallization.
-
Solvent Adjustment: Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until it redissolves. Then, allow it to cool slowly again.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or the activation energy for nucleation has not been overcome.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.
-
Increase Cooling Time: Allow the solution to stand at a lower temperature (e.g., in a refrigerator) for an extended period.
-
Problem: The purified crystals are colored.
-
Cause: Colored impurities may be present in the crude material.
-
Solution:
-
Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can reduce your yield.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Acetone System)
This protocol describes a general procedure for the recrystallization of this compound using an ethanol and acetone solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Acetone (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, slowly add acetone as an anti-solvent while stirring until the solution becomes cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation & Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
Table 1: Purity Assessment Methods
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect related substance impurities.[4][5] | Peak area percentage of the main component, presence of impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity.[6][7] | Presence of characteristic peaks, absence of impurity signals. |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. | Melting point range. |
Example HPLC Method for Purity Analysis
For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable column is often employed.[8][9]
| Parameter | Condition |
| Column | HILIC column (e.g., silica-based with a polar stationary phase) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Detection | UV at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the cyclohexyl ring protons and the protonated amine group. The exact chemical shifts will depend on the solvent used.[10][11]
-
Protons on the cyclohexyl ring: A series of multiplets in the upfield region.
-
Proton on the carbon bearing the nitrile group: A multiplet, likely shifted slightly downfield.
-
Proton on the carbon bearing the amino group: A multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen.
-
Protons of the ammonium group (-NH₃⁺): A broad signal that may exchange with D₂O.
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
identifying common impurities in 4-Aminocyclohexanecarbonitrile hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-Aminocyclohexanecarbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we will address specific issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the robustness and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be looking for in my final this compound product?
A1: The impurity profile of your final product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed. These can be broadly categorized as starting materials, intermediates, byproducts from side reactions, and degradation products.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Origin | Recommended Analytical Method |
| 4-Oxocyclohexanecarbonitrile | C₇H₉NO | Unreacted starting material | HPLC, GC-MS |
| 4-Hydroxycyclohexanecarbonitrile | C H₁₁NO | Over-reduction of the ketone | HPLC, GC-MS |
| cis/trans Isomers of 4-Aminocyclohexanecarbonitrile | C₇H₁₂N₂ | Incomplete stereochemical control during reduction | Chiral HPLC, ¹H NMR |
| Dimeric Impurities | (e.g., C₁₄H₂₂N₄) | Side reactions during reductive amination | LC-MS, HPLC |
| Residual Solvents | (e.g., Methanol, Ethanol, THF) | Incomplete drying or purification | GC-HS (Headspace) |
It is crucial to establish a robust analytical method, typically a gradient HPLC method, to resolve the main component from these potential impurities.
Q2: My reaction to form the hydrochloride salt is producing a sticky, oily solid instead of a crystalline powder. What is happening?
A2: This is a common issue often related to the presence of moisture, residual solvent, or impurities that inhibit crystallization. The hydrochloride salt of 4-aminocyclohexanecarbonitrile is hygroscopic, meaning it readily absorbs moisture from the air.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The solvent used for the salt formation (e.g., isopropanol, diethyl ether) must be thoroughly dried. The HCl source, whether gaseous HCl or a solution in an organic solvent, must also be anhydrous.
-
Check for Purity of the Free Base: The free base form of 4-aminocyclohexanecarbonitrile should be as pure as possible before salt formation. The presence of oily, non-crystalline impurities will interfere with the lattice formation of the salt.
-
Solvent Choice: If you are using a solvent in which the hydrochloride salt has some solubility, you may need to add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) to induce precipitation.
Troubleshooting Guide: In-Depth Analysis
Problem 1: My NMR analysis shows unexpected diastereomers (cis/trans isomers) in the final product. How can I control the stereochemistry?
The reduction of the intermediate imine (formed from 4-oxocyclohexanecarbonitrile) is the stereochemistry-determining step. The choice of reducing agent and reaction conditions plays a critical role in the final cis/trans ratio.
Mechanistic Insight:
The hydride attack on the cyclohexylimine intermediate can occur from either the axial or equatorial face, leading to the formation of cis and trans isomers, respectively. The steric hindrance of the nitrile group influences the direction of this attack.
Control Strategies:
-
Bulky Reducing Agents: Using sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), can favor attack from the less hindered face, leading to higher diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the reduction, often favoring the formation of the thermodynamically more stable isomer.
-
Catalytic Hydrogenation: Using a heterogeneous catalyst like Rh/C or Ru/C under controlled pressure and temperature can provide excellent stereochemical control. The choice of catalyst and support is crucial and often requires screening.
The following diagram illustrates the key decision point in controlling the stereochemistry of the final product.
Technical Support Center: 4-Aminocyclohexanecarbonitrile Hydrochloride Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields. We will delve into the critical aspects of the synthesis, focusing on the prevalent reductive amination pathway, to provide actionable insights and robust protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial and laboratory method for synthesizing 4-Aminocyclohexanecarbonitrile?
The most common and versatile method is the reductive amination of 4-oxocyclohexanecarbonitrile. This process involves two key transformations in a single pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target primary amine.[1][2][3] This approach is favored for its efficiency and is broadly applicable.[4] An alternative, though less common for this specific substrate, is catalytic hydrogenation of the corresponding oxime or other nitrogen-containing precursors.
Q2: My yield is consistently low. What are the most critical parameters I should investigate first?
Low yields in this synthesis typically trace back to one of three areas:
-
Inefficient Imine Formation: The equilibrium between the starting ketone and the imine intermediate is crucial. This is highly dependent on pH and the effective removal of water, the reaction's byproduct.[1][2]
-
Choice of Reducing Agent: The selection of the reducing agent is paramount. A non-selective reagent can prematurely reduce the starting ketone, while a reagent that is too weak or unstable may result in an incomplete reaction.[4][5]
-
Product Isolation and Purification: As a hydrochloride salt, the final product has distinct solubility properties. Inefficient extraction of the free base or improper salt formation and crystallization techniques can lead to significant product loss.[6]
Q3: The product exists as cis and trans isomers. How do reaction conditions affect the stereochemical outcome?
The stereochemistry of the final product is a critical quality attribute, particularly in pharmaceutical applications. The cis/trans ratio is primarily determined during the reduction of the imine intermediate.
-
Bulky Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) often exhibit facial selectivity, approaching the imine from the less sterically hindered face. This typically favors the formation of the trans isomer, which is often the thermodynamically more stable product where the amino and cyano groups are equatorial.
-
Catalytic Hydrogenation: The stereochemical outcome can be influenced by the catalyst surface (e.g., Pd/C, PtO₂) and the solvent system. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face, which can lead to a different isomeric ratio compared to hydride reduction.
-
Equilibration: Under certain pH conditions, particularly acidic, there is a potential for epimerization at the carbon bearing the cyano group, although this is less common than control at the reduction step.
Careful analysis of the product mixture by NMR or HPLC is essential to determine the isomeric ratio achieved under your specific conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low or No Product Conversion Detected by LC-MS/TLC.
Potential Cause A: Ineffective Imine/Iminium Ion Formation. The reaction's first step is the formation of an imine or iminium ion, which is a reversible, equilibrium-limited process.[2] If this intermediate does not form in sufficient concentration, the subsequent reduction cannot proceed.
-
Suggested Solution 1: pH Optimization. The reaction requires a mildly acidic environment (typically pH 4-7) to catalyze imine formation without fully protonating and deactivating the amine nucleophile.[1] If the medium is too basic or neutral, imine formation is slow. If it is too acidic, the ammonia source exists as non-nucleophilic NH₄⁺.
-
Action: Add a catalytic amount of acetic acid (AcOH). If you are using ammonium acetate as the ammonia source, this often provides a suitable buffer system.[7]
-
-
Suggested Solution 2: Water Removal. The formation of the imine from the ketone and ammonia releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine product.
-
Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before the reducing agent is introduced.[1]
-
Potential Cause B: Poor Quality or Decomposed Reducing Agent. Hydride reducing agents, especially sodium triacetoxyborohydride (STAB), are moisture-sensitive.[5] An old or improperly stored bottle of reagent may have significantly reduced activity.[8]
-
Suggested Solution: Reagent Verification.
-
Action: Use a freshly opened bottle of the reducing agent. If you suspect the quality of your current stock, consider running a small-scale control reaction on a simple, reliable substrate to verify its activity. Avoid using STAB with methanol, as it can react with the solvent.[5]
-
Problem 2: Significant Amount of 4-Hydroxycyclohexanecarbonitrile Byproduct.
Potential Cause: Premature Reduction of the Starting Ketone. This is a classic selectivity issue. If the reducing agent is too powerful or conditions are not optimized, it will reduce the starting 4-oxocyclohexanecarbonitrile to the corresponding alcohol instead of selectively reducing the imine.[4]
-
Suggested Solution 1: Use a Selective Reducing Agent. Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[2][5] To avoid this side reaction, a more selective (less reactive) reagent is strongly recommended.
-
Action: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . It is milder and demonstrates excellent selectivity for the reduction of imines/iminium ions in the presence of ketones.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also selective under mildly acidic conditions but is highly toxic.[2]
-
-
Suggested Solution 2: Stepwise Procedure. If you must use a less selective reagent like NaBH₄, you can perform the reaction in two distinct steps.
Problem 3: Product Oils Out During HCl Salt Formation.
Potential Cause: Incorrect Solvent or Water Contamination. The goal of salt formation is to induce crystallization of a pure, solid product. If the product precipitates as a sticky oil or gum, it is often due to the presence of residual water, an inappropriate solvent, or impurities. The hydrochloride salt of this amine can be hygroscopic.[6]
-
Suggested Solution 1: Use Anhydrous Conditions. Water can interfere with crystallization. Ensure the isolated free-base amine is thoroughly dried before attempting salt formation.
-
Action: Dry the organic solution containing the free-base amine over anhydrous sodium sulfate or magnesium sulfate, filter, and completely remove the solvent in vacuo. If necessary, co-evaporate with an anhydrous solvent like toluene to azeotropically remove residual water.
-
-
Suggested Solution 2: Optimize the Crystallization Solvent. The choice of solvent is critical. The free base should be soluble, but the hydrochloride salt should be insoluble.
-
Action: Dissolve the purified, dry free-base amine in a minimal amount of a solvent like isopropanol (IPA), methanol, or diethyl ether. Then, add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane, or HCl in isopropanol) dropwise with vigorous stirring. If an oil forms, try scratching the side of the flask, adding a seed crystal, or cooling the mixture. Sometimes, adding a less polar co-solvent (e.g., heptane, MTBE) can help induce precipitation of a solid.
-
Experimental Protocols & Workflows
Workflow for Synthesis via Reductive Amination
The following diagram illustrates the general workflow and key decision points in the synthesis of this compound.
Caption: General workflow for the synthesis of 4-Aminocyclohexanecarbonitrile HCl.
Protocol 1: Optimized Reductive Amination with STAB
This protocol is recommended for its high selectivity and generally good yields.
-
Imine Formation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-oxocyclohexanecarbonitrile (1.0 eq), ammonium acetate (2.0-3.0 eq), and 1,2-dichloroethane (DCE, ~0.2 M). Add glacial acetic acid (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic. Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
-
Isolation of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-aminocyclohexanecarbonitrile free base, typically as an oil.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Preparation: Dissolve the crude free base from the previous step in a minimal amount of anhydrous isopropanol (IPA) or diethyl ether. Filter if any insoluble material is present.
-
Precipitation: To the stirred solution, slowly add a 2 M solution of HCl in diethyl ether (or a commercially available solution of HCl in IPA) dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms. Continue stirring for 30-60 minutes in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether or heptane to remove any soluble impurities.
-
Drying: Dry the white solid product under high vacuum to a constant weight.
Troubleshooting Logic Diagram: Diagnosing Low Yield
This diagram provides a logical path for diagnosing the root cause of a low-yield experiment.
Caption: A decision tree for troubleshooting low yield in the reductive amination.
Quantitative Data Summary
The choice of reducing agent and reaction conditions significantly impacts yield and selectivity. The following table summarizes common reagents and expected outcomes.
| Reducing Agent | Typical Solvent | Key Advantages | Potential Issues |
| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | High selectivity for imines; mild conditions; tolerates many functional groups.[1][9] | Moisture sensitive; higher cost.[5] |
| NaBH₃CN | MeOH, EtOH | Selective at acidic pH; water-tolerant.[1][5] | Highly toxic (potential for HCN gas release); slower reaction rates.[4] |
| NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Low selectivity (can reduce starting ketone); requires careful, stepwise addition.[2][4][5] |
| H₂ with Pd/C Catalyst | MeOH, EtOH, EtOAc | "Green" reagent (H₂); can be highly effective; scalable. | Catalyst can be poisoned; requires specialized hydrogenation equipment; potential for over-reduction of nitrile group under harsh conditions.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
troubleshooting Strecker reaction for aminonitrile synthesis.
<Technical Support Center: Strecker Aminonitrile Synthesis >
Introduction for the Modern Researcher
Welcome to the Technical Support Center for the Strecker synthesis of α-aminonitriles. As a cornerstone of organic chemistry since 1850, the Strecker reaction remains a highly relevant and economical method for creating the precursors to α-amino acids.[1][2][3] This guide is designed for professionals in research and drug development, offering advanced troubleshooting and practical insights to navigate the complexities of this powerful three-component reaction. Here, we move beyond basic theory to address the real-world challenges you face at the bench.
Core Reaction Overview
The Strecker synthesis is a one-pot reaction that brings together a carbonyl compound (aldehyde or ketone), an amine (typically ammonia or an ammonium salt), and a cyanide source to form an α-aminonitrile.[4][5][6][7] This intermediate is then often hydrolyzed in a subsequent step to yield the target α-amino acid.[4][8]
Caption: General workflow of the Strecker reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during aminonitrile synthesis, providing both diagnostic questions and actionable solutions.
Category 1: Low or No Product Yield
Question: My reaction yield is disappointingly low or I'm recovering only starting material. What are the primary factors to investigate?
Answer: Low yields in a Strecker reaction are common and can usually be traced back to several key equilibrium and kinetic factors. A systematic review of your setup is the most effective troubleshooting approach.
-
Inefficient Imine Formation: The initial condensation of the carbonyl and the amine to form the imine (or its protonated form, the iminium ion) is a critical, reversible step.[4][8]
-
Causality: Water is a byproduct of imine formation. According to Le Châtelier's principle, its presence can push the equilibrium back towards the starting materials.
-
Solution: Ensure anhydrous conditions. The use of a dessicant like magnesium sulfate (MgSO₄) can be highly effective at sequestering water and driving the equilibrium towards the imine intermediate.[8][9]
-
-
Suboptimal pH: The pH of the reaction medium is arguably the most critical parameter.
-
Causality: The reaction requires a delicate balance. If the pH is too low (strongly acidic), the amine starting material will be excessively protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the carbonyl.[10] If the pH is too high (strongly basic), the aldehyde may undergo side reactions like the Cannizzaro reaction or aldol condensation.
-
Solution: The optimal pH is typically in the weakly acidic to neutral range (pH 6-9). Using an ammonium salt like ammonium chloride (NH₄Cl) is common as it provides both the ammonia source and a mildly acidic environment (pKa of NH₄⁺ is ~9.2) that protonates the carbonyl, activating it for attack.[4][8]
-
-
Reagent Quality and Order of Addition:
-
Causality: Alkali metal cyanides (NaCN, KCN) are hygroscopic and can be less effective if they have absorbed significant moisture. The order in which reagents are added can also dictate the dominant reaction pathway.
-
Solution: Use freshly opened or properly stored reagents. Consider pre-forming the imine by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before introducing the cyanide source. This can significantly minimize the formation of cyanohydrin byproducts.[9]
-
Table 1: Key Parameters for Optimizing Aminonitrile Yield
| Parameter | Common Issue if Incorrect | Recommended Condition | Scientific Rationale |
| Solvent | Poor solubility of reagents; side reactions. | Protic solvents like water, methanol, or ethanol are common. | Facilitates dissolution of ammonium and cyanide salts while accommodating the organic aldehyde/ketone. |
| Temperature | Slow reaction rate or product decomposition. | Typically 0°C to room temperature. | Lower temperatures can help control exothermic reactions and disfavor the formation of some byproducts like cyanohydrins.[9] |
| Cyanide Source | Low reactivity or safety concerns. | KCN, NaCN, or TMSCN.[1] | Ionic cyanides are highly reactive. Trimethylsilyl cyanide (TMSCN) is often used for its better solubility in organic solvents and can be catalyzed by Lewis acids.[2] |
| Catalyst | Slow reaction times. | Mild Lewis acids (e.g., InCl₃, TiCl₄) or organocatalysts can be used.[2][11] | Catalysts can activate the carbonyl group or the imine, accelerating the rate-limiting nucleophilic attack.[11] |
Category 2: Impurity and Side Product Formation
Question: My TLC/LCMS shows multiple spots. What is the most common side product and how can I avoid it?
Answer: The presence of multiple products is a frequent challenge. The most common impurity is the cyanohydrin , formed by the direct attack of the cyanide ion on the starting aldehyde or ketone.[9][12]
Caption: Competing pathways in the Strecker reaction.
-
Mechanism of Formation: The formation of both the imine and the cyanohydrin are equilibrium processes originating from the same carbonyl starting material. The relative rates of these two pathways determine the product distribution.
-
Prevention Strategies:
-
Order of Addition: As mentioned previously, pre-forming the imine by mixing the aldehyde and amine before adding cyanide is the most effective strategy. This consumes the aldehyde, making it unavailable for direct reaction with the cyanide.[9]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-10 °C) can often disfavor cyanohydrin formation.[9]
-
pH Adjustment: In some systems, a slightly more acidic pH can favor protonation of the carbonyl, which accelerates imine formation relative to cyanohydrin formation.
-
Question: I'm having difficulty with the work-up and purification of my aminonitrile. What are the best practices?
Answer: Aminonitriles can be challenging to purify due to their basicity and potential instability.[12]
-
Hydrolysis Sensitivity: The aminonitrile product can be sensitive to hydrolysis, especially under harsh acidic or basic conditions during work-up, which can revert it to the starting materials or hydrolyze the nitrile to an amino acid.[12] Avoid prolonged exposure to strong acids or bases at elevated temperatures.
-
Extraction Protocol:
-
Quench the reaction carefully (e.g., with water or a mild buffer).
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (to remove acid) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Column Chromatography: This is often challenging due to the basic nature of the aminonitrile, which can cause streaking on silica gel.[13] A common solution is to add a small amount of a basic modifier, like triethylamine (1-2%) or ammonium hydroxide, to the eluent system.[13]
-
Acid/Base Extraction: For particularly stubborn purifications, you can exploit the basicity of the amine. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated aminonitrile will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified aminonitrile back into an organic solvent.[13]
-
Crystallization/Salt Formation: If the aminonitrile is a solid, recrystallization can be an excellent purification method. Alternatively, forming a salt (e.g., the hydrochloride salt) can facilitate purification by crystallization.[13]
-
Category 3: Safety & Reagent Handling
Question: What are the essential safety precautions when working with cyanide salts?
Answer: Cyanide salts like NaCN and KCN are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14] Hydrogen cyanide (HCN), a highly toxic gas, is released when cyanides are mixed with acid.[15] Strict adherence to safety protocols is mandatory.
-
Primary Safety Rules:
-
NEVER Work Alone: Always have a trained colleague present in the lab.[16][17]
-
Use a Fume Hood: All manipulations of solid cyanide salts and all reactions involving cyanide must be performed in a properly functioning chemical fume hood.[15]
-
AVOID ACIDS: Never allow cyanide salts or their solutions to come into contact with acids.[16][17] This is the most critical rule to prevent the release of lethal HCN gas.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves (nitrile or neoprene are recommended; always check manufacturer compatibility).[14][15][16]
-
-
Waste Disposal:
-
Emergency Preparedness:
-
Ensure an emergency eye wash and safety shower are immediately accessible.[17]
-
Know the location of and be trained to use a cyanide antidote kit, if available at your institution.
-
In case of exposure, immediately alert others, move the affected person to fresh air, and call for emergency medical services.[16][17]
-
References
- 1. scispace.com [scispace.com]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. uthsc.edu [uthsc.edu]
- 15. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. taekwang.co.kr [taekwang.co.kr]
Technical Support Center: Optimization of N-alkylation of 4-Aminocyclohexanecarbonitrile
Welcome to the technical support center for the N-alkylation of 4-aminocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of 4-aminocyclohexanecarbonitrile. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Alkylated Product Due to Over-Alkylation
Q: My reaction with an alkyl halide is producing a mixture of the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
A: This is the most common challenge in the N-alkylation of primary amines and is known as over-alkylation.[1] It occurs because the mono-alkylated product (the secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, causing it to react further with the alkylating agent.[2][3]
Causality & Solutions:
-
Stoichiometry: The relative concentration of the amine and the alkylating agent is critical.
-
Solution: Use a large excess of 4-aminocyclohexanecarbonitrile (typically 3-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[4] While effective, this approach can be atom-inefficient and complicates purification.
-
-
Reaction Kinetics: The rate of addition of the alkylating agent can influence selectivity.
-
Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, reducing the probability of the more reactive secondary amine product reacting further.[2]
-
-
Alternative Methodology: Direct alkylation is inherently prone to this issue. Reductive amination is a superior method for achieving selective mono-alkylation.
Issue 2: Low or No Conversion of Starting Material
Q: I am observing very little or no consumption of my 4-aminocyclohexanecarbonitrile starting material. What are the potential causes?
A: Low conversion can stem from several factors, including the reactivity of your reagents, the choice of base and solvent, or the reaction temperature.
Causality & Solutions:
-
Poor Leaving Group (Direct Alkylation): The reactivity of alkyl halides follows the trend I > Br > Cl.[7]
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can in situ generate the more reactive alkyl iodide and accelerate the reaction.[8]
-
-
Inappropriate Base/Solvent Combination (Direct Alkylation): The base must be strong enough to neutralize the H-X formed but not so strong as to cause side reactions. The solvent must dissolve the reactants, particularly the base.[9]
-
Solution: For bases like potassium carbonate (K₂CO₃), which have low solubility in solvents like acetone or acetonitrile (ACN), the reaction can be slow.[8] Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) to improve solubility.[8][9] Alternatively, using a more soluble inorganic base like cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be effective.[9][10]
-
-
Insufficient Temperature: The reaction may have a high activation energy.
-
Ineffective Imine Formation (Reductive Amination): The first step of reductive amination is the formation of an imine, which is an equilibrium process favored by the removal of water.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For less reactive carbonyls, a catalytic amount of a weak acid like acetic acid can promote imine formation.[5]
-
Issue 3: Degradation of the Nitrile Group
Q: I suspect the nitrile group in my molecule is reacting under the reaction conditions. What should I be aware of?
A: The nitrile group is generally robust but can be susceptible to hydrolysis or reduction under certain conditions.
Causality & Solutions:
-
Hydrolysis: Prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, can hydrolyze the nitrile to a carboxamide or carboxylic acid.
-
Reduction: Strong reducing agents used in reductive amination can potentially reduce the nitrile group, although this typically requires harsh conditions (e.g., LiAlH₄).
-
Solution: Use milder, more selective reducing agents for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5] These reagents are highly selective for the iminium ion and will not reduce the nitrile under standard conditions.
-
Troubleshooting Logic Diagram
Here is a decision tree to guide your troubleshooting process for low product yield.
Caption: Troubleshooting Decision Tree for N-Alkylation.
Frequently Asked Questions (FAQs)
Q1: For selective mono-alkylation of 4-aminocyclohexanecarbonitrile, is direct alkylation or reductive amination better?
A: Reductive amination is overwhelmingly the preferred method for selective mono-N-alkylation of primary amines.[3] Direct alkylation with alkyl halides is notoriously difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, complicating purification and lowering the yield of the desired product.[12] Reductive amination proceeds via a different mechanism that inherently avoids over-alkylation, making it the more robust and higher-yielding strategy.[5][13]
Q2: How do I choose the best reducing agent for my reductive amination?
A: The choice depends on the reactivity of your substrates and the desired pH conditions.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is effective for a wide range of aldehydes and ketones. It can be used in a one-pot procedure and does not reduce the starting carbonyl compound, minimizing side reactions.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild reagent that is most effective at a slightly acidic pH (4-5).[5] Its selectivity for the iminium ion over the carbonyl is a key advantage. However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling in a well-ventilated fume hood.[5]
-
Sodium Borohydride (NaBH₄): This is a stronger and less expensive reducing agent. However, it can also reduce the starting aldehyde or ketone.[5] To avoid this, it is typically used in a two-step procedure where the imine is formed first, and then NaBH₄ is added, often at a lower temperature.[14]
Q3: What are the best solvents and bases for direct N-alkylation with an alkyl halide?
A:
-
Solvents: Polar aprotic solvents are generally best.[9]
-
Acetonitrile (ACN) and Dimethylformamide (DMF) are excellent choices. DMF is particularly good at dissolving inorganic bases like K₂CO₃ but can be difficult to remove during workup.[7][8]
-
Acetone can also be used but is less polar.[9]
-
Avoid protic solvents like ethanol unless they are used in large excess, as they can compete as nucleophiles.
-
-
Bases: A base is required to neutralize the acid (H-X) generated during the reaction.
-
Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective base. Its limited solubility can be overcome by using a solvent like DMF or by vigorous stirring.[9][10]
-
Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃, which can lead to faster reaction rates.[9]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA): These are organic, non-nucleophilic bases that are soluble in most organic solvents. They are often used when a homogeneous reaction is desired.
-
Q4: How can I purify my N-alkylated product, especially from unreacted starting amine?
A: Purification can be challenging due to the similar nature of the product and starting material.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the less polar product from the more polar starting amine. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amines from tailing on the acidic silica gel.
-
Acid-Base Extraction: This technique can be very effective. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic starting amine and product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract the free amines back into a fresh organic layer. This method separates amines from non-basic materials but may not separate the product from the starting amine effectively.
Protocols and Data
Experimental Protocol: Reductive Amination (Preferred Method)
This protocol describes the N-benzylation of 4-aminocyclohexanecarbonitrile as a representative example.
Caption: Workflow for Reductive Amination Protocol.
Comparative Data: N-Alkylation Methods
The following table summarizes typical reaction conditions and expected outcomes for the two primary N-alkylation methods for a primary amine.
| Feature | Direct Alkylation (with Alkyl Bromide) | Reductive Amination (with Aldehyde) |
| Selectivity | Poor; often yields a mixture of mono-, di-, and tri-alkylated products.[3] | Excellent; highly selective for the mono-alkylated product.[6] |
| Key Reagents | Amine (excess), Alkyl Bromide, K₂CO₃ | Amine (1 eq), Aldehyde (1 eq), NaBH(OAc)₃ |
| Typical Solvent | DMF, Acetonitrile[9] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[10] |
| Temperature | Room Temp to 80 °C | Room Temperature |
| Typical Yield | Variable (10-50% for mono-product) | High (70-95%)[5] |
| Main Drawback | Lack of selectivity, difficult purification. | Higher reagent cost (NaBH(OAc)₃). |
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. jocpr.com [jocpr.com]
- 14. organic-chemistry.org [organic-chemistry.org]
stability and storage conditions for 4-Aminocyclohexanecarbonitrile hydrochloride
Technical Support Center: 4-Aminocyclohexanecarbonitrile Hydrochloride
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and proper storage of this compound. Adherence to these protocols is critical for ensuring the chemical integrity of the molecule, which is paramount for reproducible experimental results and the success of your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature under an inert atmosphere.[3][4] The key is to protect it from moisture, as the hydrochloride salt is hygroscopic and can absorb atmospheric water, which may lead to hydrolysis or changes in physical state.[5]
Q2: How critical is it to store the compound under an inert atmosphere?
A2: While the compound is generally stable under normal conditions, storage under an inert gas like argon or nitrogen is a best practice, especially for long-term storage or for high-purity grades used in sensitive applications.[6] This minimizes the risk of slow oxidative degradation from atmospheric oxygen and prevents moisture absorption.
Q3: Can I store solutions of this compound? If so, how?
A3: While storing the compound in its solid form is preferred for long-term stability, solutions can be prepared for immediate or short-term use. For aqueous solutions, it is advisable to use a slightly acidic buffer (e.g., pH 4-6) to maintain the stability of the protonated amine group and reduce the likelihood of degradation.[7] Solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light to slow down potential degradation kinetics.[7] For longer-term solution storage, consider aliquoting and freezing at -20 °C or below, but minimize freeze-thaw cycles.[7]
Q4: What are the primary signs that my sample of this compound may have degraded?
A4: Visual inspection can sometimes reveal degradation, such as a change in color from white/off-white to yellow or brown.[8] However, the most reliable indicators come from analytical methods. If you observe unexpected peaks in your HPLC or LC-MS chromatograms, or if you experience a decrease in potency or yield in your reactions, it could be a sign of degradation.[8] A common degradation pathway for similar compounds is the hydrolysis of the nitrile group to an amide or carboxylic acid, especially in the presence of moisture and non-neutral pH.[8]
Q5: What materials are incompatible with this compound?
A5: The compound should be stored away from strong oxidizing agents.[2][5][9][10] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also crucial to prevent contact with incompatible materials during handling and in experimental setups.
Troubleshooting Guide: Experimental Issues Related to Compound Stability
If you encounter unexpected results in your experiments, consult this guide to troubleshoot potential issues related to the stability of this compound.
| Observed Problem | Potential Cause Related to Stability | Recommended Action & Rationale |
| Low or inconsistent reaction yield | The compound may have absorbed moisture, reducing the effective molar quantity of the active substance. Alternatively, partial degradation may have occurred. | Use a fresh sample from a properly sealed container. If moisture absorption is suspected, dry the compound under a vacuum (if thermally stable) before use. Always weigh the compound quickly in a low-humidity environment. |
| Appearance of unknown impurities in analytical results (HPLC, NMR) | The compound has likely degraded due to improper storage (e.g., exposure to moisture, light, or incompatible substances). | Confirm the identity of the impurities if possible (e.g., via mass spectrometry) to understand the degradation pathway. Discard the degraded stock and procure a new batch. Review and rectify storage protocols to prevent future occurrences.[8] |
| Poor solubility or changes in physical appearance | Significant moisture absorption can cause the solid to clump or change its crystalline form, affecting solubility. | Ensure the storage container is always tightly sealed and stored in a desiccator or dry environment.[1][2][6] For use, allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Inconsistent biological assay results | The active concentration of your stock solution may be decreasing over time due to solution-state instability. | Prepare fresh solutions before each experiment. If using frozen stocks, use a new aliquot for each experiment to avoid freeze-thaw cycles.[7] Perform a stability study on your solution under your specific experimental conditions to determine its usable lifetime. |
Summary of Recommended Storage Conditions
For quick reference, the optimal storage and handling parameters for this compound are summarized below.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Cool, Room Temperature | To minimize the rate of potential thermal degradation.[1][3] |
| Atmosphere | Dry, Inert Gas (Argon/Nitrogen) Recommended | Prevents moisture absorption (hygroscopic) and potential oxidation.[3][5][6] |
| Container | Tightly-Sealed / Closed | Prevents exposure to atmospheric moisture and oxygen.[1][2][6][11] |
| Light Exposure | Protect from Light (Amber Vial) | While not explicitly noted as highly light-sensitive, it is a general best practice for complex organic molecules to prevent photodegradation.[7] |
| Incompatibilities | Store away from Strong Oxidizing Agents | To prevent hazardous chemical reactions.[2][5][9][10] |
Decision Workflow for Handling & Storage
This flowchart provides a logical guide for the proper handling and storage of this compound from receipt to experimental use.
Caption: Decision workflow for handling and storing this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 4. (1s,4s)-4-Aminocyclohexanecarbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
handling precautions for 4-Aminocyclohexanecarbonitrile hydrochloride
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance on the safe handling and effective use of 4-Aminocyclohexanecarbonitrile hydrochloride (CAS No: 1303968-08-2). As a bifunctional molecule containing both a reactive nitrile and a primary amine, its proper handling is paramount for both safety and experimental success. This guide offers practical, field-tested advice in a direct question-and-answer format to address common challenges and ensure the integrity of your research.
Section 1: Safety and Handling FAQs
This section addresses the most frequent questions regarding the safe storage, handling, and disposal of this compound. Adherence to these guidelines is critical for personnel safety and maintaining the chemical's purity.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include causing skin irritation (H315) and serious eye irritation (H319).[1][2] Some suppliers also indicate it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[2][3] Therefore, avoiding direct contact and inhalation of dust is crucial.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: To mitigate the risks of irritation and exposure, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN166).[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][4]
-
Body Protection: A laboratory coat is required. For operations with a high risk of dust generation, additional protective clothing may be necessary to prevent skin exposure.[2][4]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Q3: What are the correct storage conditions for this compound?
A3: Proper storage is critical to maintain the compound's stability and integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Several suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated.[3][6] This is because the compound can be hygroscopic (prone to absorbing moisture from the air), which can compromise its quality.[4]
Q4: How should I handle an accidental spill?
A4: In the event of a spill, first ensure the area is well-ventilated and restrict access.[1] Wearing full PPE, you should:
-
For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation.[2] Place the collected material into a suitable, labeled container for disposal.
-
Clean-up: After removing the bulk material, wipe down the area with a damp cloth. Prevent the runoff from entering drains.[1][2]
-
Disposal: Dispose of the contaminated materials and the spilled substance as hazardous waste according to local, state, and federal regulations.
Q5: What is the appropriate first aid response to an exposure?
A5: Immediate action is required in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the exposed person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Section 2: Experimental Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Inconsistent or Non-Reproducible Results | 1. Compound Hydration: The compound is hygroscopic; absorbing atmospheric moisture leads to inaccurate weighing and altered molar concentrations.[4]2. Degradation: The compound may degrade in solution over time, especially at non-neutral pH or when exposed to light/air. | 1. Dry the Compound: Before weighing, dry the compound under a vacuum. Always handle and weigh in a glovebox or under an inert atmosphere if possible.2. Prepare Fresh Solutions: Prepare solutions immediately before use. If storage is necessary, aliquot and store at low temperatures (-20°C to -80°C) under an inert atmosphere.[7] |
| Low Product Yield in a Reaction | 1. Reactivity of Amine: The primary amine is a nucleophile and a base. It can react with electrophiles or acids in the reaction mixture, leading to side products.2. Incomplete Dissolution: The compound may not be fully dissolved in the reaction solvent, limiting its availability to react. | 1. Use Protecting Groups: Consider protecting the amine group (e.g., as a Boc-carbamate) before proceeding with reactions sensitive to primary amines. This prevents unwanted side reactions.2. Verify Solubility: Confirm the compound's solubility in your chosen solvent at the reaction temperature. Gentle heating or sonication may aid dissolution, but check for thermal stability first. |
| Unexpected Peaks in NMR/LC-MS Analysis | 1. Hydrolysis of Nitrile: The nitrile group can undergo hydrolysis to a carboxamide or carboxylic acid, especially under strong acidic or basic conditions.2. Dimerization/Polymerization: Under certain conditions, intermolecular reactions between the amine and nitrile groups could occur. | 1. Control pH: Maintain a neutral or mildly acidic/basic pH during your reaction and workup to minimize hydrolysis. Use buffered solutions where appropriate.[7]2. Use Dilute Conditions: Running reactions at lower concentrations can disfavor intermolecular side reactions. |
| Difficulty in Purification | High Polarity: The presence of both an amine hydrochloride salt and a polar nitrile group makes the molecule highly polar, which can lead to difficult separation from other polar impurities or starting materials. | Optimize Chromatography: Use a polar stationary phase like silica gel with a carefully chosen polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to suppress peak tailing from the amine). Reverse-phase HPLC can also be an effective method for high-purity isolation.[7] |
Section 3: Protocols and Methodologies
Accuracy in experimental setup is fundamental. This section provides a detailed protocol for a common laboratory procedure involving this compound.
Protocol 3.1: Preparation of a 10 mM Stock Solution
This protocol details the steps for accurately preparing a standard stock solution for use in chemical reactions or biological assays.
Materials:
-
This compound (CAS: 1303968-08-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Micropipettes
-
Spatula
-
Weighing paper
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-Handling Preparation: Ensure the compound has been stored correctly in a desiccator or under an inert atmosphere. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Mass Calculation: Calculate the mass required. The molecular weight of this compound is 160.65 g/mol .
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × 0.16065 (mg/mL/mM)
-
For 10 mL of a 10 mM solution: 10 mL × 10 mM × 0.16065 = 16.065 mg.
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
To minimize moisture absorption, briefly flush the weighing area with a gentle stream of inert gas.
-
Carefully weigh out the calculated mass (e.g., 16.07 mg) of the compound. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed solid into the 10 mL volumetric flask.
-
Add approximately 5-7 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask to dissolve the solid. Sonication in a water bath for a few minutes can aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add more DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a clean, labeled vial. For short-term storage, seal the vial tightly. For longer-term storage, flush the headspace with an inert gas before sealing and store at -20°C.
-
Section 4: Visual Workflow and Logic Diagrams
Visual aids can clarify complex procedures and decision-making processes. The following diagrams, rendered using Graphviz, illustrate a safe handling workflow and a troubleshooting decision tree.
References
Technical Support Center: Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminocyclohexanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your synthetic strategies.
Introduction
4-Aminocyclohexanecarbonitrile is a valuable building block in medicinal chemistry. The presence of both an amino and a nitrile group on a cyclohexane scaffold makes it a versatile synthon for a variety of complex molecules. However, the synthesis of its hydrochloride salt is not without challenges. The bifunctional nature of the molecule can lead to several side reactions, resulting in impurities that can be difficult to separate and may compromise the yield and purity of the final product. This guide will walk you through the most common issues, their root causes, and how to mitigate them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you might encounter.
Q1: I'm seeing a significant amount of a secondary amine byproduct in my reductive amination reaction. What's causing this and how can I prevent it?
A1: The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the starting carbonyl compound, is a common side reaction in reductive amination.[1][2] This is especially prevalent if the concentration of the primary amine product increases significantly before all the starting carbonyl has been consumed.
Root Cause Analysis:
-
Reaction Kinetics: The rate of imine formation between the starting carbonyl and your desired primary amine product can be competitive with the initial imine formation with ammonia.
-
Stoichiometry: An excess of the starting carbonyl compound relative to the ammonia source can drive the formation of the secondary amine.
-
Reaction Conditions: High temperatures and prolonged reaction times can also favor the formation of this byproduct.
Preventative Measures:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for reaction with the carbonyl starting material.
-
Slow Addition of Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.[3][4] This keeps the concentration of the primary amine low at any given time, minimizing its chance to react further.
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the competing side reaction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less reactive towards the carbonyl starting material compared to other borohydrides like sodium borohydride, allowing for in-situ imine formation and reduction.[5][6]
Workflow for Minimizing Secondary Amine Formation:
Caption: Troubleshooting workflow for secondary amine formation.
Q2: My final product is contaminated with 4-aminocyclohexanecarboxamide. How is this happening and what can I do to avoid it?
A2: The presence of 4-aminocyclohexanecarboxamide indicates that the nitrile group has undergone hydrolysis. This can happen under either acidic or basic conditions, particularly if water is present and the reaction is heated.[7]
Root Cause Analysis:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of nitriles to amides, and eventually to carboxylic acids.[7]
-
Presence of Water: Water is a necessary reagent for this hydrolysis to occur. Adventitious water in your solvents or reagents can be a culprit.
-
Elevated Temperatures: The rate of hydrolysis is significantly increased at higher temperatures.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all your solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Control pH: If your reaction conditions are not pH-neutral, consider if a different synthetic route might be more appropriate. If you are performing an acid-catalyzed reaction, use the minimum amount of acid necessary. For the final hydrochloride salt formation, avoid prolonged exposure to excess strong acid.
-
Moderate Temperatures: Avoid unnecessarily high temperatures during the reaction and work-up. If heating is required, use the lowest effective temperature for the shortest possible time.
-
Work-up Procedure: When quenching the reaction or performing extractions, minimize the contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly if necessary.
Reaction Pathway: Nitrile Hydrolysis
Caption: Simplified pathway of nitrile hydrolysis to the corresponding amide.
Q3: I'm performing a catalytic hydrogenation of 4-cyanocyclohexanone oxime and getting a mixture of products including the amine, the hydroxylamine, and the ketone. How can I improve the selectivity for the desired 4-aminocyclohexanecarbonitrile?
A3: Catalytic hydrogenation of oximes can indeed lead to a mixture of products. The selectivity is highly dependent on the catalyst, solvent, and reaction conditions.[1][8]
Root Cause Analysis:
-
Catalyst Choice: Different catalysts have different selectivities. For example, platinum-based catalysts might favor the formation of the amine, while other catalysts might lead to the hydroxylamine or even cleavage of the N-O bond to give the ketone.
-
Reaction Conditions: Hydrogen pressure, temperature, and reaction time all play a crucial role. Harsh conditions can lead to over-reduction or side reactions.
-
Acidic Additives: The presence of acids can influence the reaction pathway.
Strategies for Improved Selectivity:
-
Catalyst Screening: Raney Nickel is a common choice for the reduction of nitriles and oximes to primary amines. Palladium on carbon (Pd/C) can also be effective, sometimes with the addition of an acid to promote hydrogenolysis of the N-O bond.
-
Solvent Effects: The choice of solvent can influence the selectivity. Protic solvents like ethanol or methanol are often used.
-
Optimize Conditions:
-
Temperature: Start with room temperature and gradually increase if the reaction is too slow.
-
Pressure: Moderate hydrogen pressures (e.g., 50 psi) are often sufficient. Higher pressures can sometimes lead to over-reduction.
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of byproducts.
-
Table 1: Influence of Catalyst on Oxime Hydrogenation
| Catalyst | Predominant Product(s) | Notes |
| Raney Nickel | Primary Amine | Often requires elevated temperature and pressure. |
| Pd/C | Primary Amine, Ketone | Selectivity can be solvent and additive-dependent. |
| PtO2 | Primary Amine | Can be very active, may require careful control. |
| Rh/Al2O3 | Primary Amine | Can be a good alternative to Ni or Pd. |
Q4: During the work-up and purification, I'm experiencing product loss. Are there any stability issues with 4-aminocyclohexanecarbonitrile?
A4: While 4-aminocyclohexanecarbonitrile is a relatively stable compound, it can be susceptible to certain degradation pathways, especially as the free base.
Potential Issues and Solutions:
-
Polymerization: Aminonitriles, particularly α-aminonitriles, can be prone to polymerization under certain conditions. While 4-aminocyclohexanecarbonitrile is a γ-aminonitrile and less susceptible, it's a possibility to be aware of, especially at high concentrations and temperatures.
-
Solution: Keep the product cool and consider converting it to the hydrochloride salt promptly after isolation, as the salt is generally more stable.
-
-
Adsorption on Silica Gel: The basic amino group can strongly adsorb to silica gel during column chromatography, leading to tailing and potential product loss.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2% in your eluent). This will cap the acidic silanol groups and improve the elution of your amine.
-
-
Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if the free base is a low-melting solid or an oil.
-
Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. For small quantities, consider removing the final traces of solvent under a stream of inert gas.
-
Experimental Protocols
Example Protocol: Reductive Amination of 4-Oxocyclohexanecarbonitrile
This protocol is a general guideline. You may need to optimize it for your specific setup and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Ammonia Source: Add ammonium acetate (10 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) or by crystallization of the hydrochloride salt.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.
References
- 1. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bibrepo.uca.es [bibrepo.uca.es]
Technical Support Center: Column Chromatography for Polar Organic Compounds like Aminonitriles
Welcome to the technical support center for the purification of polar organic compounds, with a special focus on aminonitriles, via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are aminonitriles so difficult to purify by standard silica gel chromatography?
Aminonitriles present a dual challenge. Their high polarity means they often require highly polar solvent systems (eluents) to move them through a silica gel column. However, the basic nature of the amine functional group leads to strong, undesirable interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2][3] This interaction can cause several problems:
-
Severe peak tailing: The compound elutes slowly and asymmetrically, often mixing with other components and leading to poor separation.[1][4]
-
Irreversible binding: In some cases, the aminonitrile can bind so strongly to the silica that it does not elute from the column at all, resulting in low recovery.[5]
-
Degradation: The acidic nature of silica gel can cause the degradation of sensitive aminonitriles.[6]
Q2: I'm observing significant peak tailing with my aminonitrile on a silica gel column. What is the primary cause and how can I fix it?
Peak tailing for basic compounds like aminonitriles is most commonly caused by strong secondary interactions between the basic amine group and acidic silanol groups on the silica stationary phase.[1][2] To counteract this, you need to suppress these interactions. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[7][8]
-
Triethylamine (TEA): Adding 0.1-2% TEA to your eluent is a standard practice.[7][9] The TEA is a stronger base than the aminonitrile and will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[2][3] This allows the aminonitrile to travel through the column with fewer of these problematic interactions, resulting in a more symmetrical peak shape.[2]
-
Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as a polar component in your mobile phase (often with dichloromethane) to achieve a similar effect for very polar compounds.[6]
Q3: My aminonitrile is not moving from the baseline even with a very polar solvent system like 10% methanol in dichloromethane on a silica column. What should I do?
When a highly polar compound like an aminonitrile remains at the baseline (Rf of 0), it indicates that the mobile phase is not polar enough to elute it. Here are a few strategies to address this:
-
Increase the Polarity of the Mobile Phase: You can gradually increase the percentage of the polar solvent (e.g., methanol). However, be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[10]
-
Add a Basic Modifier: If you haven't already, add triethylamine or ammonium hydroxide to your eluent.[6][11] This not only improves peak shape but can also help to reduce the strong adsorption to the silica, allowing the compound to move.
-
Consider an Alternative Stationary Phase: If increasing solvent polarity is not effective or desirable, switching to a different stationary phase may be the best solution. Good options include:
-
Amine-functionalized silica: This is a less polar and basic stationary phase, which is excellent for purifying basic compounds without the need for mobile phase modifiers.[8][12]
-
Reversed-Phase Chromatography: While counterintuitive for polar compounds, with the right column and conditions, this can be a powerful technique.
-
Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for aminonitriles?
HILIC is an excellent technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[13][14] It utilizes a polar stationary phase (like underivatized silica, or columns with bonded polar functional groups like amine or diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous or polar solvent (like water).[13][15]
In HILIC, water is considered the strong, eluting solvent.[13] This technique can be very effective for aminonitriles, especially those that are highly water-soluble.[13][15]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect framework.
Problem 1: Poor Separation and Resolution
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Co-elution of compounds | Inappropriate solvent system: The polarity of the eluent is not optimized to differentiate between your target compound and impurities. | Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound and maximize the difference in Rf (ΔRf) between it and any impurities.[16] |
| Broad peaks, poor resolution | Column overloading: Too much sample has been loaded onto the column, exceeding its separation capacity. | Reduce the sample load: As a rule of thumb, for a standard silica gel column, use a mass ratio of silica to crude sample of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more. |
| Poor column packing: The column is not packed uniformly, leading to channeling of the solvent and sample. | Repack the column: Ensure the silica gel is packed as a uniform slurry and that the bed is homogenous with no cracks or air bubbles. | |
| All compounds elute too quickly | Mobile phase is too polar: The eluent is too strong, causing all components to move with the solvent front. | Decrease the polarity of the mobile phase: Reduce the percentage of the polar solvent in your eluent system. Again, use TLC to find a solvent system where your target compound has an Rf of ~0.3.[16] |
Problem 2: Low or No Recovery of the Aminonitrile
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Compound does not elute from the column | Irreversible adsorption to silica: The basic aminonitrile is binding too strongly to the acidic silica gel. | Use a basic modifier: Add 1-2% triethylamine or ammonium hydroxide to the eluent to compete for the active sites on the silica.[8][9] |
| Switch to a different stationary phase: Use basic alumina or an amine-functionalized silica column, which are more suitable for basic compounds.[8][17] | ||
| Low recovery after purification | Compound degradation on the column: The acidic nature of the silica gel may be decomposing your aminonitrile. | Deactivate the silica gel: Before running the column, you can flush it with a solvent system containing triethylamine to neutralize the acidic sites.[9] Alternatively, use a less acidic stationary phase like alumina. |
| Sample is not fully loaded: The sample may have precipitated at the top of the column if it's not soluble in the initial eluent. | Use the dry loading technique: Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting free-flowing powder onto the top of your column.[9][18] |
Problem 3: Issues with Peak Shape
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Peak Tailing | Secondary interactions with silica: As discussed in the FAQs, this is the most common cause for basic compounds like aminonitriles. | Add a basic modifier: Use 0.1-2% triethylamine in your eluent.[7][9] |
| Use a base-deactivated or end-capped column: These columns have fewer free silanol groups, reducing the sites for unwanted interactions.[7] | ||
| Switch to an alternative stationary phase: Amine-functionalized silica is an excellent choice as it is a basic stationary phase.[12] | ||
| Peak Fronting | Column overload: The concentration of the sample at the peak maximum is too high, leading to a saturation effect. | Reduce the amount of sample loaded: Dilute your sample and inject a smaller volume, or simply load less material onto the column.[4] |
| Poor sample solubility in the mobile phase: The sample is not dissolving well as it moves through the column. | Ensure your sample is fully dissolved before loading. If solubility is an issue, consider the dry loading method.[18] |
Experimental Protocols & Data Presentation
Protocol 1: Standard Silica Gel Chromatography of a Basic Aminonitrile with a Basic Modifier
-
Select the Solvent System: Use TLC to determine an appropriate eluent. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for more polar compounds, methanol and dichloromethane.[10] Add 0.5-1% triethylamine to the chosen solvent system to prevent tailing.[7] Aim for an Rf of ~0.3 for your target aminonitrile.
-
Pack the Column: Prepare a slurry of silica gel in your initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
Load the Sample:
-
Wet Loading: Dissolve the crude aminonitrile in a minimal amount of the eluent (or a slightly more polar solvent if necessary, like dichloromethane).[18] Carefully add the sample solution to the top of the silica bed.[18]
-
Dry Loading (Recommended for poor solubility): Dissolve the crude product in a solvent like methanol or dichloromethane. Add a small amount of silica gel (about 2-3 times the mass of your crude product). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9][18]
-
-
Elute the Column: Begin elution with your chosen solvent system. If separating compounds with a large difference in polarity, you can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[16][19]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify which ones contain your purified aminonitrile.
Data Presentation: Choosing the Right Chromatographic Method
The choice of chromatographic method is critical for success. The following table summarizes the primary methods and their suitability for aminonitriles.
| Method | Stationary Phase | Typical Mobile Phase | Best For | Pros | Cons |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol + Triethylamine | General purpose purification of moderately polar to polar aminonitriles. | Widely available, cost-effective. | Requires basic modifier to avoid peak tailing; risk of compound degradation.[1][4] |
| Normal Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate or DCM/Methanol | Basic aminonitriles, especially those sensitive to acidic silica. | Excellent peak shape without modifiers; reusable.[12] | More expensive than plain silica. |
| Reversed Phase | C18 (end-capped or polar-modified) | Water/Acetonitrile or Water/Methanol (often with acid/base modifier) | More polar, water-soluble aminonitriles. | Can handle highly aqueous mobile phases.[5] | Poor retention for many polar compounds; potential for phase collapse with standard C18.[20][21] |
| HILIC | Silica, Amine, or Diol | Acetonitrile/Water (high organic content) | Very polar, water-soluble aminonitriles. | Excellent retention for very polar compounds.[13][14] | Can be more complex to develop methods; requires careful equilibration.[22] |
Visualization of Workflow
Decision Tree for Method Selection
The following diagram outlines a logical workflow for selecting the appropriate chromatographic conditions for your aminonitrile purification.
Caption: Decision workflow for aminonitrile purification.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. labex.hu [labex.hu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. biotage.com [biotage.com]
- 14. waters.com [waters.com]
- 15. biotage.com [biotage.com]
- 16. columbia.edu [columbia.edu]
- 17. researchgate.net [researchgate.net]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 22. reddit.com [reddit.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride for Researchers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Aminocyclohexanecarbonitrile hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients, presents a unique spectroscopic challenge due to the interplay of its functional groups and stereoisomerism. This guide provides an in-depth spectroscopic characterization of this compound, offering a comparative analysis with structurally related alternatives to aid researchers in its unambiguous identification and quality control.
The hydrochloride salt of 4-aminocyclohexanecarbonitrile introduces a primary ammonium group, which, along with the nitrile functionality and the conformational flexibility of the cyclohexane ring, gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is crucial for confirming chemical identity, assessing purity, and predicting reactivity.
The Importance of a Multi-technique Approach
A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, combining Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for a comprehensive analysis. This guide will dissect the expected and observed spectral features from each technique, providing the causal reasoning behind the experimental interpretations.
Experimental Workflows
The acquisition of high-quality spectroscopic data is fundamental. The following protocols outline the standard operating procedures for the characterization of this compound and its analogues.
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a translucent disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. D₂O is often suitable for hydrochloride salts due to their solubility.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: The spectra are processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry Protocol
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is typically used for amines.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Characterization Process
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
I. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, we expect to see characteristic vibrations for the amine hydrochloride, the nitrile group, and the aliphatic cyclohexane ring.
Expected FTIR Spectrum of this compound
-
N-H Stretching (Ammonium Salt): The primary amine is protonated to form an ammonium salt (-NH₃⁺). This results in a broad absorption band in the region of 3200-2800 cm⁻¹. This broadness is due to hydrogen bonding.
-
C-H Stretching (Aliphatic): The C-H bonds of the cyclohexane ring will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
-
C≡N Stretching (Nitrile): The nitrile group (C≡N) has a very characteristic sharp absorption of medium intensity in the range of 2260-2220 cm⁻¹. Conjugation can lower this frequency, but in an aliphatic system like this, it is expected in this region.
-
N-H Bending (Ammonium Salt): The bending vibration of the -NH₃⁺ group is expected to appear around 1600-1500 cm⁻¹.
-
C-H Bending (Aliphatic): The scissoring and bending vibrations of the CH₂ groups in the cyclohexane ring will be present in the 1470-1430 cm⁻¹ region.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of C-C stretching and other bending vibrations that are unique to the overall molecular structure.
Comparative FTIR Analysis
| Functional Group | 4-Aminocyclohexanecarbonitrile HCl (Expected) | Cyclohexanecarbonitrile (Experimental) | 4-Aminocyclohexanol (Experimental) |
| N-H Stretch | Broad, 3200-2800 cm⁻¹ (-NH₃⁺) | Absent | Broad, 3400-3200 cm⁻¹ (-NH₂) |
| C-H Stretch | 2950-2850 cm⁻¹ | Present | Present |
| C≡N Stretch | Sharp, 2260-2220 cm⁻¹ | Present, ~2245 cm⁻¹ | Absent |
| O-H Stretch | Absent | Absent | Broad, ~3350 cm⁻¹ |
| N-H Bend | ~1600-1500 cm⁻¹ (-NH₃⁺) | Absent | ~1600 cm⁻¹ (-NH₂) |
This comparison highlights the key differentiators. The presence of the sharp nitrile peak clearly distinguishes the target compound from 4-aminocyclohexanol. The broad ammonium N-H stretch in the hydrochloride salt is a key feature differentiating it from the free amine.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum will be influenced by the stereochemistry of the cyclohexane ring (cis vs. trans isomers). In the chair conformation, protons can be in either axial or equatorial positions, which have different chemical shifts.
-
Cyclohexane Protons: A complex multiplet region between approximately 1.5-2.5 ppm is expected for the CH₂ protons of the cyclohexane ring.
-
Methine Protons: The protons on the carbons bearing the amine (C1) and nitrile (C4) groups (C-H) will appear as distinct multiplets. Their chemical shifts and coupling constants will be highly dependent on their axial or equatorial orientation. Generally, equatorial protons are deshielded (appear at a higher ppm) compared to their axial counterparts.
-
Amine Protons: The protons of the -NH₃⁺ group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. In D₂O, these protons will exchange with deuterium, and the peak will disappear.
Expected ¹³C NMR Spectrum of this compound
Proton-decoupled ¹³C NMR is particularly useful as it typically shows a single peak for each chemically non-equivalent carbon atom.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm.
-
Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region (20-50 ppm). The carbons attached to the substituents (C1 and C4) will be shifted downfield compared to the other ring carbons.
-
Stereochemical Effects: The chemical shift of the nitrile carbon can be indicative of its stereochemistry. It has been observed that equatorially oriented nitrile groups on a cyclohexane ring resonate at a lower field (higher ppm) compared to their axial counterparts.[1]
Comparative ¹³C NMR Analysis
| Carbon Environment | 4-Aminocyclohexanecarbonitrile HCl (Predicted) | trans-4-Aminocyclohexanecarboxylic Acid (Experimental) |
| C≡N | ~115-125 ppm | N/A |
| C=O | N/A | ~180 ppm |
| C-NH₃⁺ | ~45-55 ppm | ~49 ppm |
| Cyclohexane CH₂ | ~25-35 ppm | ~30-35 ppm |
The most significant difference is the presence of the nitrile carbon signal in the target compound versus the carboxylic acid carbonyl carbon in the alternative, which appears much further downfield.
III. Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Expected Mass Spectrum of this compound
Using ESI in positive ion mode, the spectrum will show the molecular ion of the free amine (the HCl is lost).
-
Molecular Ion Peak: The molecular formula of the free amine is C₇H₁₂N₂. The expected monoisotopic mass is approximately 124.10 Da. The mass spectrum should show a peak at m/z 125.11, corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation: Cyclic amines can undergo complex fragmentation. Common fragmentation pathways include the loss of the nitrile group (-CN, 26 Da) and cleavage of the cyclohexane ring.
Comparative MS Analysis
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Differentiator |
| 4-Aminocyclohexanecarbonitrile | C₇H₁₂N₂ | 125.11 | Presence of nitrogen and nitrile group |
| Cyclohexanecarbonitrile | C₇H₁₁N | 110.09 | Lower mass, lacks second nitrogen |
| 4-Aminocyclohexanol | C₆H₁₃NO | 116.10 | Different molecular formula and mass |
The exact mass measurement of the molecular ion is a powerful tool for confirming the elemental composition and distinguishing between these alternatives.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the integration of data from FTIR, NMR, and Mass Spectrometry. Each technique provides unique and complementary information. FTIR confirms the presence of the key amine hydrochloride and nitrile functional groups. NMR spectroscopy, particularly ¹³C NMR, is crucial for elucidating the carbon skeleton and providing insights into the stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and elemental composition. By comparing the expected spectral data of the target compound with the experimental data of structurally similar alternatives, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and development efforts.
References
A Comparative Guide to the Reactivity of Cis- vs. Trans-4-Aminocyclohexanecarbonitrile Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount. The spatial arrangement of atoms within a molecule can profoundly dictate its interaction with other reagents and its ultimate biological activity. This guide provides an in-depth technical comparison of the reactivity of cis- and trans-4-Aminocyclohexanecarbonitrile hydrochloride, exploring how their distinct conformations influence their chemical behavior.
The core difference between the cis and trans isomers of 4-aminocyclohexanecarbonitrile lies in the relative orientation of the amino (-NH2) and nitrile (-CN) groups on the cyclohexane ring. These differences in stereochemistry lead to distinct ground-state energies and steric environments, which in turn govern their reactivity.
Stereoisomerism and Conformational Stability: The Decisive Factors
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences.[1][2] The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[1][2][3]
Equatorial positions are generally more stable for substituents as they experience less steric hindrance from other atoms on the ring.[1][4] Axial substituents, on the other hand, are subject to 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogens on the same side of the ring.[4][5]
For 4-aminocyclohexanecarbonitrile, we must consider the conformational equilibrium of both the cis and trans isomers.
-
trans-4-Aminocyclohexanecarbonitrile: In the most stable chair conformation of the trans isomer, both the amino and nitrile groups can occupy equatorial positions. This arrangement minimizes steric strain, making the trans isomer the thermodynamically more stable of the two.[4][6]
-
cis-4-Aminocyclohexanecarbonitrile: In the cis isomer, one substituent must be in an axial position while the other is equatorial.[4] Through a process called a ring-flip, the axial and equatorial positions can interchange.[1][2] However, in either conformation of the cis isomer, one of the functional groups will be in the less favorable axial position, leading to a higher ground-state energy compared to the trans isomer.
This fundamental difference in stability and the spatial presentation of the reactive functional groups—the amino and nitrile moieties—is the primary driver for the observed differences in their chemical reactivity.
Visualizing the Conformational Isomers
To better understand the spatial relationships that dictate reactivity, consider the following structural representations.
References
- 1. fiveable.me [fiveable.me]
- 2. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
A Comparative Guide to the Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride: A Modern Perspective on a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclohexanecarbonitrile hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid cyclohexane scaffold and strategically placed amino and nitrile functionalities make it an attractive starting material for the development of novel therapeutics. Traditionally, the synthesis of this intermediate has relied on classical methods such as the Strecker synthesis. However, recent advancements in synthetic methodology, including biocatalysis and continuous flow chemistry, offer promising alternatives that can provide improved efficiency, safety, and stereoselectivity.
This guide provides an in-depth, objective comparison of a traditional synthetic route to this compound with a modern, innovative approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on key metrics.
Established Route: The Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a venerable and widely used method for the preparation of α-aminonitriles.[1][2] The reaction typically involves the one-pot, three-component condensation of a ketone (in this case, 4-oxocyclohexanecarbonitrile), a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium cyanide).[1][3]
Reaction Mechanism
The mechanism of the Strecker synthesis is well-established and proceeds through the initial formation of an imine from the ketone and ammonia. Subsequent nucleophilic attack of the cyanide ion on the iminium ion generates the α-aminonitrile. The final step involves treatment with hydrochloric acid to afford the desired hydrochloride salt.
Caption: Strecker Synthesis Pathway.
Advantages and Disadvantages of the Strecker Synthesis
The primary advantage of the Strecker synthesis is its operational simplicity and the use of readily available and inexpensive starting materials. However, it suffers from several significant drawbacks. The use of highly toxic cyanide salts necessitates stringent safety precautions. Furthermore, the reaction often lacks stereocontrol, leading to a mixture of cis and trans isomers, which can be challenging to separate.[4]
A Novel Approach: Chemoenzymatic Synthesis
In recent years, biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions.[5] A promising new route for the synthesis of 4-aminocyclohexanecarbonitrile involves a chemoenzymatic approach, combining the selectivity of enzymes with traditional chemical transformations. This particular innovative route utilizes a one-pot combination of a keto reductase (KRED) and an amine transaminase (ATA) to produce 4-aminocyclohexanol, which can then be converted to the target nitrile. A conceptual adaptation of this highly selective enzymatic approach points towards a greener and more controlled synthesis of the aminonitrile.
Conceptual Reaction Pathway
A potential chemoenzymatic route would involve the enzymatic reductive amination of a suitable cyclohexanone precursor. For instance, a transaminase could be employed for the stereoselective amination of 4-oxocyclohexanecarbonitrile, directly yielding the desired aminonitrile with high enantiopurity.
Caption: Chemoenzymatic Synthesis Concept.
Experimental Validation
To provide a direct comparison, we outline the detailed experimental protocols for both the traditional Strecker synthesis and a conceptualized, yet plausible, chemoenzymatic approach.
Protocol 1: Traditional Strecker Synthesis
Materials:
-
4-Oxocyclohexanecarbonitrile
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is added to a stirred solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in methanol at 0 °C.
-
A solution of potassium cyanide (1.1 eq) in water is then added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude 4-aminocyclohexanecarbonitrile.
-
The crude product is dissolved in diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Protocol 2: Conceptual Chemoenzymatic Synthesis
Materials:
-
4-Oxocyclohexanecarbonitrile
-
Engineered Amine Transaminase
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Hydrochloric Acid (in a suitable solvent)
Procedure:
-
In a temperature-controlled reaction vessel, 4-oxocyclohexanecarbonitrile (1.0 eq) is suspended in the buffer solution.
-
The amine donor (e.g., isopropylamine, 5-10 eq) and PLP cofactor (1 mol%) are added.
-
The reaction is initiated by the addition of the engineered amine transaminase.
-
The mixture is incubated at a predetermined optimal temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. Reaction progress is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting 4-aminocyclohexanecarbonitrile is converted to its hydrochloride salt as described in Protocol 1.
Performance Comparison
| Parameter | Traditional Strecker Synthesis | Chemoenzymatic Synthesis (Projected) |
| Overall Yield | 50-70% | >85% |
| Purity | Requires significant purification | High purity after extraction |
| Stereoselectivity | Poor (mixture of isomers) | Excellent (high diastereomeric excess) |
| Reaction Time | 12-16 hours (synthesis) + workup | 24-48 hours (incubation) + workup |
| Safety Concerns | Use of highly toxic KCN | Generally recognized as safe (GRAS) reagents |
| Environmental Impact | Generation of cyanide waste | Biodegradable enzyme, aqueous media |
Causality Behind Experimental Choices
The choice of a synthetic route is often a trade-off between cost, efficiency, and safety. The Strecker synthesis, despite its hazards, has remained a workhorse due to the low cost of its reagents. The move towards a chemoenzymatic route is driven by the increasing demand for greener, safer, and more selective manufacturing processes in the pharmaceutical industry. The high stereoselectivity of enzymes can eliminate the need for costly and labor-intensive chiral separations downstream.[6][7] While the initial investment in enzyme development and optimization may be higher, the long-term benefits in terms of yield, purity, and reduced environmental footprint can be substantial.
Conclusion
The validation of a new synthetic route for this compound showcases the evolution of synthetic chemistry. While the traditional Strecker synthesis remains a viable option, particularly for small-scale applications where cost is the primary driver, modern chemoenzymatic approaches offer significant advantages in terms of safety, stereoselectivity, and environmental impact. For researchers and drug development professionals, the adoption of these innovative technologies can lead to more efficient and sustainable processes for the production of this key pharmaceutical intermediate. The continued development of robust and highly selective enzymes will undoubtedly further enhance the appeal of biocatalysis in the synthesis of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 5. Power of Biocatalysis for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
comparative analysis of 4-Aminocyclohexanecarbonitrile derivatives in biological assays
A Comparative Analysis of 4-Aminocyclohexanecarbonitrile Derivatives and Related Analogs in Biological Assays
The aminocyclohexane moiety is a versatile and privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating specific interactions with biological targets. This guide provides a comparative analysis of derivatives based on the aminocyclohexane core, with a particular focus on the influence of the carbonitrile group and other functionalities on their performance in various biological assays. While direct comparative studies on a series of 4-aminocyclohexanecarbonitrile derivatives are limited in publicly available literature, this guide will synthesize data from closely related analogs to elucidate structure-activity relationships (SAR) and highlight the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.
The Aminocyclohexane Core: A Launchpad for Diverse Biological Activities
The inherent conformational rigidity of the cyclohexane ring, combined with the presence of a key amino group, provides a robust framework for the design of targeted therapeutics. The amino group can act as a crucial hydrogen bond donor or acceptor, or as a point for further chemical modification to modulate physicochemical properties and target engagement. The introduction of a carbonitrile group, as in 4-aminocyclohexanecarbonitrile, adds another layer of chemical functionality. The nitrile group is a versatile pharmacophore that can participate in hydrogen bonding, dipole-dipole interactions, and can act as a bioisostere for other functional groups. Its metabolic stability and ability to modulate polarity make it an attractive feature in drug design.
This guide will explore how modifications to the aminocyclohexane scaffold, including the nature and position of substituents, impact biological activity across different therapeutic areas, including enzyme inhibition and analgesia.
Comparative Analysis of Aminocyclohexane Derivatives in Biological Assays
To illustrate the therapeutic potential of the aminocyclohexane scaffold, this section will compare the biological activities of different classes of its derivatives. The data presented is synthesized from various studies, each focusing on a specific biological target.
Cathepsin K Inhibition: A Target for Osteoporosis
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption.[1][2] Its inhibition is a promising therapeutic strategy for osteoporosis and other bone-related disorders.[2] Several studies have explored aminocyclohexane derivatives as cathepsin K inhibitors.
A series of β-substituted cyclohexanecarboxamides have been developed as potent and selective cathepsin K inhibitors. The optimization of this series led to compounds with sub-nanomolar potency.[1] The structure-activity relationship studies revealed that modifications on the cyclohexyl ring, such as the introduction of fluorine atoms, can block metabolism and improve pharmacokinetic properties.[1]
| Compound ID | Structure | Cathepsin K IC50 (nM) | Selectivity vs Cathepsin B, L, S | Reference |
| (-)-34a | A β-substituted cyclohexanecarboxamide derivative | 0.28 | >800-fold | [1] |
Table 1: Inhibitory activity of a representative cyclohexanecarboxamide derivative against Cathepsin K. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
The data clearly indicates that the aminocyclohexane scaffold can be effectively utilized to design highly potent and selective enzyme inhibitors. The specific substitution pattern on the cyclohexane ring is critical for achieving high affinity and a desirable selectivity profile.
Analgesic Activity: Modulating Pain Pathways
Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.[2] Structure-activity relationship studies on these compounds have shown that the nature and position of substituents on the aromatic ring significantly influence their analgesic potency. For instance, compounds with a para-methyl or para-bromo substituent on the aryl ring exhibited approximately 50% of the potency of morphine.[2] This highlights the importance of the aryl substituent in interacting with the target receptor, likely an opioid receptor, to elicit an analgesic response.
While quantitative comparative data like IC50 values are not provided in the initial reports, the qualitative SAR provides valuable insights for the design of new analgesic agents based on the aminocyclohexane scaffold.
Experimental Protocols: Methodologies for Biological Evaluation
The biological activity of 4-aminocyclohexanecarbonitrile derivatives and their analogs is assessed using a variety of in vitro assays. Below are detailed protocols for key experimental procedures.
Cathepsin K Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Cathepsin K.
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorescent reporter, such as AFC (amino-4-trifluoromethyl coumarin). Active Cathepsin K cleaves the substrate, releasing the fluorescent AFC, which can be measured. An inhibitor will reduce or prevent this cleavage, resulting in a lower fluorescence signal.[3][4][5]
Materials:
-
Purified human Cathepsin K enzyme
-
Cathepsin K substrate (e.g., Ac-LR-AFC)
-
Cathepsin K reaction buffer
-
Test compounds (derivatives of 4-aminocyclohexanecarbonitrile)
-
Positive control inhibitor (e.g., FF-FMK)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the Cathepsin K enzyme, substrate, and test compounds in the reaction buffer.
-
Plate Setup: To the wells of a 96-well plate, add the test compounds at various concentrations. Include wells for enzyme control (enzyme without inhibitor) and a blank (buffer only).
-
Enzyme Addition: Add the diluted Cathepsin K enzyme solution to the wells containing the test compounds and the enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add the Cathepsin K substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][4]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cultured cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Signaling Pathway: Cathepsin K in Bone Resorption
The development of Cathepsin K inhibitors based on the aminocyclohexane scaffold is grounded in a deep understanding of the enzyme's role in bone biology. The following diagram illustrates the signaling pathway leading to bone resorption by osteoclasts and the central role of Cathepsin K.
References
- 1. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of cathepsin K in normal bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 4. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
The Versatile 4-Aminocyclohexanecarbonitrile Hydrochloride Scaffold in Medicinal Chemistry: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. Among the saturated carbocycles, the 4-aminocyclohexanecarbonitrile hydrochloride scaffold has emerged as a valuable building block, particularly in the design of targeted therapies. This guide provides an in-depth technical review of this scaffold, its performance in the context of kinase inhibition, and a comparative analysis against other prominent heterocyclic systems. Experimental data, detailed protocols, and structural insights are presented to aid researchers in leveraging this versatile chemical entity.
Introduction to the 4-Aminocyclohexanecarbonitrile Scaffold
The 4-aminocyclohexanecarbonitrile moiety, particularly in its hydrochloride salt form for improved handling and solubility, presents a unique combination of a rigid cyclohexane core with two key functional groups: a primary amine and a nitrile. This arrangement allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries. The cyclohexane ring provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets, an advantage over flat aromatic systems in achieving selectivity and potency.
The hydrochloride salt of 4-aminocyclohexanecarbonitrile is a stable, crystalline solid, readily amenable to a variety of chemical transformations. Its derivatives have found applications in diverse therapeutic areas, from analgesics to insecticides.[1][2] More recently, this scaffold has garnered significant attention in the development of kinase inhibitors, a critical class of drugs in oncology and immunology.
Performance in Kinase Inhibitor Design: A Focus on Cyclin-Dependent Kinase 12 (CDK12)
A compelling application of the 4-aminocyclohexanecarbonitrile scaffold is in the development of inhibitors for Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a crucial regulator of transcriptional elongation and is implicated in the DNA damage response, making it an attractive target in oncology.[3]
A series of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives has demonstrated potent and selective inhibition of CDK12.[3] In these compounds, the trans-1,4-diaminocyclohexane core, derived from a 4-aminocyclohexane precursor, serves as a central scaffold to orient the urea and cyanopyridine moieties for optimal interaction with the kinase active site.
Structure-Activity Relationship (SAR) Insights:
The cyclohexane ring in a trans-conformation is crucial for positioning the substituents in a pseudo-equatorial orientation, which is optimal for binding. The amino group serves as a key attachment point for the pharmacophoric elements, while the nitrile group, if present on the cyclohexane ring itself in other derivatives, can act as a hydrogen bond acceptor or be transformed into other functional groups.
Comparative Analysis: 4-Aminocyclohexane vs. Alternative Scaffolds in Kinase Inhibition
To objectively evaluate the performance of the 4-aminocyclohexane scaffold, it is essential to compare it with other "privileged" scaffolds commonly employed in kinase inhibitor design, such as quinazolines and pyrazolo[3,4-d]pyrimidines. These heterocyclic systems are known to mimic the adenine ring of ATP and interact with the hinge region of the kinase domain.[2][4]
Performance Comparison of Kinase Inhibitor Scaffolds against CDKs
| Scaffold Class | Representative Compound/Series | Target Kinase(s) | IC50 (nM) | Reference |
| 4-Aminocyclohexane | 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylureas | CDK12 | 2 | [3] |
| Quinazoline | Quinazoline-based inhibitors | CDK9 | 59 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | 190 | [6] |
| Quinazoline | Indolo[1,2-c]quinazoline derivatives | Various Cancer Cell Lines (not specific CDK) | IC50 in µM range | [7] |
Analysis:
As illustrated in the table, the optimized 4-aminocyclohexane-based inhibitor demonstrates exceptional potency against CDK12 with an IC50 in the low nanomolar range. While direct head-to-head comparisons in the same study are limited, the data suggests that the 4-aminocyclohexane scaffold can give rise to inhibitors with potency comparable to or exceeding that of established heterocyclic systems against their respective kinase targets. The key advantage of the cyclohexane scaffold lies in its three-dimensional nature, which can be exploited to achieve higher selectivity for a specific kinase by accessing regions of the active site that are not as effectively targeted by planar heterocyclic systems.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Protocol (General Strecker Synthesis Adaptation):
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-oxocyclohexanecarbonitrile in a suitable solvent (e.g., methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: The solution is cooled in an ice bath, and aqueous ammonia is added, followed by the slow addition of a solution of sodium cyanide or hydrogen cyanide.
-
Reaction: The reaction mixture is stirred at room temperature for several hours to overnight, monitoring the formation of the α-aminonitrile intermediate by thin-layer chromatography (TLC).
-
Work-up and Extraction: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Salt Formation: The purified 4-aminocyclohexanecarbonitrile is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
In Vitro CDK12/Cyclin K Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a compound against the CDK12/Cyclin K complex. Commercial kits and services are also available for this purpose.[8][9]
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the diluted test compounds. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).
-
Reaction Initiation: Add the purified recombinant CDK12/Cyclin K enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).
-
Detection: Stop the reaction and detect the remaining ATP using a commercial kit such as Kinase-Glo®. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Conclusion
The this compound scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its inherent three-dimensionality and synthetic accessibility allow for the creation of potent and selective inhibitors of challenging targets like CDK12. While established heterocyclic scaffolds continue to play a crucial role in kinase inhibitor design, the strategic use of non-planar, saturated ring systems like aminocyclohexanes offers a compelling avenue for escaping "flatland" and achieving novel intellectual property with potentially superior pharmacological profiles. The experimental protocols and comparative data presented in this guide are intended to empower researchers to explore and exploit the full potential of this promising chemical scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Cost-Effective Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride
Introduction: The Strategic Importance of 4-Aminocyclohexanecarbonitrile Hydrochloride
This compound is a pivotal building block in contemporary drug discovery and development. Its rigid cyclohexane scaffold, coupled with the versatile amino and nitrile functionalities, makes it an attractive precursor for a diverse range of pharmacologically active molecules. The hydrochloride salt form enhances stability and solubility, simplifying its handling and formulation in subsequent synthetic steps. Given its significance, the development of cost-effective and scalable synthetic routes is of paramount importance for pharmaceutical and chemical manufacturing.
This guide provides an in-depth comparison of two prominent synthetic strategies for this compound: the catalytic hydrogenation of 4-aminobenzonitrile and the reductive amination of 4-oxocyclohexanecarbonitrile. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative cost-effectiveness analysis based on current market prices for raw materials and reagents.
Methodology 1: Catalytic Hydrogenation of 4-Aminobenzonitrile
The catalytic hydrogenation of 4-aminobenzonitrile is a direct and atom-economical approach to 4-aminocyclohexanecarbonitrile. This method involves the reduction of the aromatic ring of the starting material, a process that requires a robust catalyst and typically elevated pressure and temperature. The choice of catalyst is critical to achieving high yield and selectivity, minimizing side reactions such as hydrodecyanation or over-reduction of the nitrile group.
Causality Behind Experimental Choices
The selection of a noble metal catalyst, such as rhodium or ruthenium on a carbon support, is predicated on their high efficacy in aromatic ring hydrogenation. Rhodium, in particular, is well-regarded for its ability to catalyze this transformation under relatively mild conditions compared to other catalysts. The use of a polar solvent like methanol is intended to solubilize the starting material and the resulting product, facilitating catalyst-substrate interaction. The addition of ammonia is a common strategy in nitrile hydrogenations to suppress the formation of secondary and tertiary amine byproducts. The final step of treating the reaction mixture with hydrochloric acid is to precipitate the desired hydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
4-Aminobenzonitrile
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol
-
Ammonia (gas or solution in methanol)
-
Hydrogen gas
-
Hydrochloric acid (concentrated or solution in isopropanol)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave reactor
Procedure:
-
To a high-pressure autoclave reactor, add 4-aminobenzonitrile (1.0 eq).
-
Under an inert atmosphere, add 5% Rh/C catalyst (typically 1-5 mol% of the substrate).
-
Add anhydrous methanol to dissolve the starting material.
-
If using ammonia gas, saturate the solution with ammonia. Alternatively, a solution of ammonia in methanol can be used.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via techniques like HPLC or GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with methanol and stored for potential reuse.
-
To the filtrate, add a solution of hydrochloric acid to precipitate this compound.
-
Isolate the product by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.
Methodology 2: Reductive Amination of 4-Oxocyclohexanecarbonitrile
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the context of 4-aminocyclohexanecarbonitrile synthesis, this approach starts with 4-oxocyclohexanecarbonitrile. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.
Causality Behind Experimental Choices
This one-pot reaction is highly efficient. The use of ammonium chloride serves a dual purpose: it acts as the ammonia source for imine formation and helps maintain a slightly acidic pH, which is optimal for this step. Sodium borohydride is a cost-effective and selective reducing agent that readily reduces the imine intermediate to the amine without significantly affecting the nitrile group. Methanol is a suitable solvent that dissolves the reactants and does not interfere with the borohydride reducing agent. The final acidification with HCl serves to quench the reaction and precipitate the product as its hydrochloride salt.
Experimental Protocol: Reductive Amination
Materials:
-
4-Oxocyclohexanecarbonitrile
-
Ammonium chloride
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for pH adjustment)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) and ammonium chloride (1.5-2.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Adjust the pH to ~2 with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or byproducts.
-
Adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution.
-
Extract the product (the free amine) into an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To the filtrate, add a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Comparative Cost-Effectiveness Analysis
To provide a practical comparison, we have compiled an estimated cost analysis for the synthesis of one mole of this compound via each route. The prices for raw materials are based on currently available catalog prices for research to pilot-scale quantities and may vary for bulk industrial procurement.
| Parameter | Catalytic Hydrogenation | Reductive Amination | References |
| Starting Material | 4-Aminobenzonitrile | 4-Oxocyclohexanecarbonitrile | [1][2][3][4] vs[5][6][7] |
| Approx. Cost of Starting Material (per mole) | ~$20 - $40 | ~$150 - $250 | [1][2][3][4] vs[5][6][7] |
| Key Reagents | Rh/C catalyst, H₂ gas, NH₃ | NH₄Cl, NaBH₄ | [1][5][8][9] vs[8][9][10] |
| Approx. Cost of Key Reagents (per mole of product) | ~$50 - $150 (catalyst cost is significant but can be recycled) | ~$10 - $20 | [1][5][8][9] vs[8][9][10] |
| Estimated Yield | 80-90% (assumed based on similar hydrogenations) | 70-85% (assumed based on similar reductive aminations) | |
| Process Complexity | High (requires specialized high-pressure equipment) | Moderate (standard laboratory glassware) | |
| Safety Considerations | Handling of flammable hydrogen gas under pressure, pyrophoric catalyst | Handling of borohydride reagents (reacts with water) | |
| Environmental Impact | Use of noble metal catalyst (recycling is key), solvent usage | Boron-containing waste stream, solvent usage | |
| Estimated Overall Cost per Mole (Lab Scale) | High (dominated by catalyst and equipment costs, but potentially lower at scale with catalyst recycling) | Moderate (dominated by starting material cost) |
Discussion and Recommendations
From a purely raw material cost perspective at the laboratory scale, the catalytic hydrogenation of 4-aminobenzonitrile appears to be the more economical starting point. However, this is counterbalanced by the significant cost of the rhodium catalyst and the requirement for specialized high-pressure hydrogenation equipment. The true cost-effectiveness of this route on an industrial scale hinges on the efficiency of catalyst recycling. If the catalyst can be reused multiple times with minimal loss of activity, the overall cost can be substantially reduced.
The reductive amination of 4-oxocyclohexanecarbonitrile presents a higher initial raw material cost. However, the reagents used are significantly cheaper, and the reaction can be performed in standard laboratory glassware, making it more accessible and requiring less capital investment. This route may be preferable for smaller-scale synthesis or when high-pressure facilities are not available.
For researchers and drug development professionals, the choice of synthetic route will depend on several factors:
-
Scale of Synthesis: For large-scale industrial production, the catalytic hydrogenation route, with efficient catalyst recycling, is likely to be more cost-effective in the long run. For smaller, laboratory-scale syntheses, the operational simplicity of reductive amination may be more advantageous.
-
Available Infrastructure: The requirement for a high-pressure reactor for catalytic hydrogenation is a significant consideration.
-
Purity Requirements: The impurity profiles of the two routes may differ, which could impact the choice of synthesis depending on the specific requirements of the final product.
-
Safety and Environmental Policies: The handling of high-pressure hydrogen and pyrophoric catalysts versus boron-containing waste streams will need to be assessed based on institutional safety and environmental protocols.
References
- 1. moneymetals.com [moneymetals.com]
- 2. Hydrogen Production Cost Analysis: Top 10 Hydrogen Production Cost Optimization Techniques | MarketsandMarkets [marketsandmarkets.com]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. Rhodium Catalysts [fuelcellstore.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rhodium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 9. Rhodium Price - Historical Chart - 2026 Forecast - How to Buy [strategicmetalsinvest.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
A Senior Application Scientist's Guide to Structural Elucidation of Aminonitrile Hydrochloride Salts: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of the development pipeline. Aminonitrile hydrochloride salts, a common class of compounds, present unique challenges and opportunities in this regard. Their structural integrity, polymorphism, and intermolecular interactions are critical determinants of their physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides an in-depth comparison of the primary and alternative methods for the structural elucidation of these salts, grounded in experimental data and field-proven insights.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4] It provides unambiguous data on bond lengths, bond angles, and the packing of molecules within the crystal lattice, offering unparalleled precision.[5]
Causality in Experimental Choices: The "Why" Behind the Protocol
Successfully growing diffraction-quality single crystals of aminonitrile hydrochloride salts is often the most challenging step. The presence of the hydrochloride salt can increase hygroscopicity and present unique solubility challenges.[1][6] The choice of crystallization method and solvent is therefore paramount.
-
Solvent Selection: The ideal solvent system must balance the solubility of the salt without being so effective that it prevents supersaturation and nucleation. For hydrochloride salts, protic solvents like methanol or ethanol, often mixed with water, can be effective. However, to induce crystallization, an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether or acetone) is frequently required.[7][8] This is because the anti-solvent reduces the overall solvating power of the mixture, forcing the salt out of solution.
-
Crystallization Technique: Slow evaporation is a straightforward method, but it can be too slow or lead to poorly formed crystals. Vapor diffusion offers more control; by slowly introducing an anti-solvent vapor, the solubility of the salt is gradually reduced, promoting the growth of well-ordered crystals.[7] Slow cooling of a saturated solution is another effective technique that leverages the temperature-dependence of solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis & Purification: Synthesize the aminonitrile hydrochloride salt. A typical method involves dissolving the parent aminonitrile in a suitable solvent (e.g., diethyl ether) and adding a stoichiometric amount of HCl (often as a solution in an organic solvent to avoid excess water).[7][8] Purify the resulting salt by recrystallization to remove impurities that could inhibit crystal growth.
-
Crystal Growth:
-
Method: Employ vapor diffusion. Dissolve 5-10 mg of the purified salt in a minimal volume of a primary solvent (e.g., methanol) in a small vial.
-
Setup: Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., diethyl ether).
-
Incubation: Allow the setup to stand undisturbed in a vibration-free environment for several days to weeks. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the salt's solubility and promoting the growth of single crystals.
-
-
Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.[7] Mount it on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
Data Collection: Mount the crystal on the diffractometer. An initial series of diffraction images are collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.
-
Validation and Deposition: The final structure is validated using software like checkCIF to ensure its chemical and geometric sensibility.[9][10][11] It is standard practice to deposit the final Crystallographic Information File (CIF) into a public database like the Cambridge Structural Database (CSD).[12][13]
Visualization of the SCXRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Alternative & Complementary Techniques
While SCXRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck. In such cases, or for complementary information, other techniques are invaluable.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing microcrystalline powders and is indispensable in pharmaceutical development for polymorph screening, phase purity analysis, and quality control.[14][15][16] Unlike SCXRD, which analyzes a single point in crystal space, PXRD averages over thousands of randomly oriented crystallites, providing a fingerprint of the bulk material.[17]
-
Sample Preparation: Gently grind a small amount (5-20 mg) of the crystalline aminonitrile hydrochloride salt to ensure a random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection: Place the sample holder in the powder diffractometer. Data is collected by scanning a detector over a range of 2θ angles while irradiating the sample with monochromatic X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint for that crystalline phase. It can be used for:
-
Phase Identification: Comparing the experimental pattern against databases of known phases.
-
Polymorph Screening: Identifying different crystalline forms of the same compound, which will have distinct PXRD patterns.[14]
-
Structure Solution: While more challenging than with single-crystal data, it is possible to solve novel crystal structures from high-quality powder data, often aided by computational methods.[18][19]
-
Caption: Workflow for Powder X-ray Diffraction.
NMR Crystallography
NMR crystallography is an emerging field that combines solid-state NMR (ssNMR) spectroscopy with computational methods to provide structural information, often when single crystals are unavailable.[20][21] It is particularly powerful for locating hydrogen atoms and for studying disordered systems. For aminonitrile hydrochloride salts, ssNMR can provide direct evidence of protonation state and hydrogen bonding environments.[22]
-
Sample Preparation: Pack the microcrystalline powder of the aminonitrile hydrochloride salt into an ssNMR rotor (typically 1-4 mm in diameter).
-
ssNMR Data Acquisition: Acquire a suite of ssNMR experiments. Key experiments include:
-
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) to identify the number of crystallographically inequivalent carbon atoms.[23]
-
¹H MAS NMR for information on molecular packing.[24]
-
Heteronuclear correlation (HETCOR) experiments to establish through-space proximities between nuclei (e.g., ¹H-¹³C or ¹H-¹⁵N).
-
-
Computational Modeling:
-
Generate candidate crystal structures using computational crystal structure prediction (CSP) methods or from lower-quality powder diffraction data.
-
For each candidate structure, calculate the expected NMR parameters (e.g., chemical shifts) using quantum chemical methods like the GIPAW (Gauge-Including Projector Augmented Wave) approach.[25]
-
-
Structure Validation: The correct crystal structure is the one for which the calculated NMR parameters show the best agreement with the experimental ssNMR data.[19][25] This provides a powerful method for structure validation, independent of diffraction data.[23]
Caption: Workflow for NMR Crystallography.
Comparative Performance Analysis
The choice of technique depends on the specific research question, the nature of the sample, and the resources available. The following table provides a comparative summary.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | NMR Crystallography |
| Sample Requirement | Single crystal (0.1-0.3 mm) | Microcrystalline powder (5-20 mg) | Microcrystalline powder (10-50 mg) |
| Primary Information | Absolute 3D atomic structure, bond lengths/angles, packing | Crystalline phase fingerprint, polymorphism, phase purity | Local environments, connectivity, H-bonding, dynamics |
| Resolution/Accuracy | Very High (Atomic resolution) | Lower (Unit cell level, can be improved with Rietveld) | Indirect (Validates models against local atomic environments) |
| Key Advantage | Unambiguous, definitive structure determination.[3] | High-throughput, excellent for screening and quality control.[26] | Applicable to non-crystalline or poorly diffracting samples.[21] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[5] | Ambiguity from peak overlap in complex structures.[18] | Computationally intensive; provides a model, not a direct structure.[20] |
| Typical Use Case | Final, definitive structural proof of a new chemical entity. | Polymorph screening, reaction monitoring, quality assurance.[14] | Structure validation when SCXRD fails; studying disorder.[23] |
Conclusion
For the definitive structural elucidation of aminonitrile hydrochloride salts, single-crystal X-ray diffraction is the unparalleled gold standard. Its ability to provide a complete and precise three-dimensional atomic map is essential for regulatory submissions and a deep understanding of structure-property relationships. However, the practical challenges of crystal growth necessitate a multi-technique approach. Powder X-ray diffraction serves as a vital, high-throughput tool for screening, ensuring phase purity, and identifying polymorphism—critical steps in any drug development program.[14][27] When single crystals are elusive, NMR crystallography, through the powerful synergy of solid-state NMR and computation, offers a robust pathway to validate structural models and gain insights into the local atomic environment that are inaccessible to diffraction methods alone.[19][23] A senior scientist leverages the strengths of each of these techniques, choosing the right tool for the right question to build a comprehensive and trustworthy structural picture of the molecule of interest.
References
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. pulstec.net [pulstec.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. CIF VALIDATION [chem.gla.ac.uk]
- 12. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NMR crystallography of molecular organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]
- 22. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 23. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 24. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 25. Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. azom.com [azom.com]
- 27. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to GC-MS and HPLC for the Analysis of Cyclohexane Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of cyclohexane derivatives is a cornerstone of discovery and quality control. These cyclic compounds, forming the structural backbone of everything from pharmaceuticals and steroids to fragrances and industrial solvents, present unique analytical challenges due to their diverse functionalities, polarities, and stereochemistries.[1][2] The choice of analytical technique is not merely a matter of preference but a critical decision that dictates the quality, accuracy, and efficiency of your results.
This guide provides an in-depth, objective comparison of two powerhouse techniques in analytical chemistry: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will move beyond a simple list of pros and cons to explore the fundamental principles, explain the causality behind experimental choices, and provide actionable, field-proven protocols to empower you to select the optimal method for your specific cyclohexane derivative.
The Fundamental Divide: Volatility as the Deciding Factor
The primary distinction governing the choice between GC-MS and HPLC is the physical state of the mobile phase and the resulting requirements for the analyte.[3][4]
-
Gas Chromatography (GC) employs an inert gas (like helium or nitrogen) as the mobile phase.[5] Consequently, the analyte must be volatile and thermally stable enough to be vaporized in a high-temperature injector (typically 150-300°C) without decomposing.[3]
-
High-Performance Liquid Chromatography (HPLC) utilizes a liquid solvent mixture as the mobile phase.[5] This allows for the analysis of a much broader range of compounds, including those that are non-volatile or thermally labile, as the entire process occurs at or near ambient temperatures.[6][7]
Many cyclohexane derivatives, especially those with polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, are non-volatile. This is due to strong intermolecular hydrogen bonding that raises their boiling points.[8] Attempting to analyze these compounds directly by GC-MS would lead to decomposition in the hot injector rather than vaporization. This critical limitation sets the stage for our comparative analysis.
GC-MS Analysis: The Path of Derivatization
For volatile or semi-volatile cyclohexane derivatives (e.g., simple alkylcyclohexanes, some ketones), GC-MS is an exceptionally powerful technique, offering high separation efficiency and definitive identification through mass spectrometry.[9][10] However, for the vast majority of functionalized, polar derivatives, direct analysis is not feasible. The solution lies in a chemical modification step known as derivatization .
Expertise & Experience: The "Why" of Derivatization
Derivatization is the process of chemically modifying an analyte to make it suitable for GC analysis.[8][11] The primary goal is to replace active, polar hydrogen atoms (from -OH, -NH, -SH groups) with non-polar, thermally stable groups.[12] This transformation achieves several crucial objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the derivative is significantly lowered, allowing it to be easily vaporized.[8][12]
-
Enhances Thermal Stability: The resulting derivative is less prone to thermal degradation in the high-temperature environment of the GC injector and column.[8]
-
Improves Chromatographic Behavior: Derivatization reduces interactions between the analyte and the column's stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[13]
Silylation , the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most common derivatization method for alcohols and steroids (which are complex cyclohexane derivatives).[14][15][16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[14]
Experimental Protocol: GC-MS Analysis of 4-tert-Butylcyclohexanol (A Model Derivative)
This protocol outlines a self-validating system for the analysis of a model polar cyclohexane derivative, demonstrating the essential derivatization step.
1. Sample Preparation & Derivatization (Silylation)
-
Rationale: The hydroxyl group on 4-tert-butylcyclohexanol makes it insufficiently volatile for direct GC-MS. Silylation with BSTFA will convert it to its volatile TMS ether derivative.
-
Procedure:
-
Accurately weigh approximately 10 mg of the 4-tert-butylcyclohexanol sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., acetonitrile or pyridine) to dissolve the sample.
-
Add 100 µL of the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[14]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.[14][17]
-
Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: The chosen parameters are optimized for the separation and detection of the silylated derivative. The temperature program allows for the separation of potential isomers or impurities.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[18]
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Source Temperature: 230°C.[14]
-
Quadrupole Temperature: 150°C.[14]
-
Scan Mode: Full scan from m/z 40-500 for qualitative analysis.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of a polar cyclohexane derivative.
HPLC Analysis: The Direct Approach
For the very same polar, non-volatile, or thermally unstable cyclohexane derivatives that require derivatization for GC-MS, HPLC is often the more direct and elegant solution.[4][9] By using a liquid mobile phase, HPLC separates compounds based on their interactions with the stationary phase at ambient temperatures, completely avoiding the need for vaporization and the risk of thermal degradation.[6][19]
Expertise & Experience: The Power of Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the most common mode used for pharmaceutical and drug development applications. It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[20][21]
-
Separation Mechanism: In RP-HPLC, non-polar compounds have a stronger affinity for the non-polar stationary phase and thus elute later. Polar compounds have a greater affinity for the polar mobile phase and elute earlier. By carefully controlling the ratio of water to organic solvent in the mobile phase (a technique called gradient elution), a wide range of compounds with varying polarities can be effectively separated.[22]
For our model compound, 4-tert-butylcyclohexanol, RP-HPLC can analyze it directly, saving time and avoiding potential artifacts or incomplete reactions associated with derivatization.
Experimental Protocol: HPLC-UV Analysis of 4-tert-Butylcyclohexanol
This protocol provides a direct, robust method for the analysis of our model polar cyclohexane derivative.
1. Sample Preparation
-
Rationale: Sample preparation for HPLC is typically simpler than for GC-MS, focusing on dissolving the analyte and removing particulates that could clog the system.[19]
-
Procedure:
-
Accurately weigh approximately 10 mg of the 4-tert-butylcyclohexanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
-
Prepare working standards and quality control samples by further diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter into autosampler vials to remove any particulate matter.[19]
-
2. HPLC-UV Instrumentation and Conditions
-
Rationale: A C18 column is the standard for reverse-phase separations. The mobile phase gradient is designed to provide good resolution and reasonable run times. UV detection is a robust and common choice, although it requires the analyte to have a chromophore (many cyclohexane derivatives do, or can be detected at low wavelengths like ~210 nm).
-
Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[21]
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: Linear gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: 210 nm (as an example for compounds without a strong chromophore).[22][23]
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV analysis of a polar cyclohexane derivative.
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between these two techniques is a function of the analyte's properties and the analytical objective. The table below summarizes the key decision-making parameters.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Requirement | Must be volatile and thermally stable .[6] | Can analyze non-volatile and thermally labile compounds.[4][9] |
| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen).[3] | Liquid Solvent Mixture (e.g., Water, Acetonitrile).[3] |
| Operating Temperature | High (150-350°C).[6] | Ambient or slightly elevated (<100°C).[3][6] |
| Derivatization | Often required for polar/non-volatile derivatives.[10][24] | Rarely required ; direct analysis is typical.[10] |
| Separation Efficiency | Very high; long capillary columns provide excellent resolution.[6] | Good to very high (UHPLC); shorter, packed columns.[4] |
| Detection | Mass Spectrometry (MS) provides structural information for definitive identification.[25] | UV-Vis is common; MS coupling (LC-MS) is also widely used for identification.[6][19] |
| Sensitivity | Generally higher, especially with MS, capable of detecting trace levels.[10][25] | Sensitivity depends on the detector; can be very high but often in the ppm to ppb range.[10] |
| Sample Preparation | Can be more complex and time-consuming if derivatization is needed.[26] | Typically simpler: dissolve, filter, and inject.[19] |
| Ideal For | Volatile/semi-volatile derivatives, fragrance analysis, residual solvents, steroid profiling (with derivatization).[6][14] | Polar derivatives, pharmaceuticals, APIs, biomolecules, stability testing.[4][25] |
Conclusion: A Logic-Based Selection Guide
As a senior application scientist, my recommendation is to base your decision on a logical assessment of your analyte and research goals, not on instrument availability alone.
-
Start with Volatility: Can your cyclohexane derivative be vaporized below ~300°C without decomposing?
-
Yes: GC-MS is an excellent choice. It will likely provide superior separation and the high specificity of mass spectrometric detection.
-
No, or Unknown: HPLC is the safer and more direct starting point. It is applicable to a much wider range of compounds and avoids the risk of thermal degradation.[6][9]
-
-
Consider Analyte Polarity and the Need for Derivatization: Does your molecule contain polar functional groups like -OH or -NH2?
-
If so, for GC-MS, you must factor in the time and resources for method development of a robust derivatization protocol.[13] This adds an extra step that could introduce variability.
-
For HPLC, these polar groups are often beneficial for retention and separation in reverse-phase mode, making it a more straightforward approach.
-
-
Evaluate the Analytical Goal:
-
For definitive identification of unknown volatile compounds , the extensive, standardized libraries available for EI-MS make GC-MS the gold standard.[6]
-
For routine quantification of a known, non-volatile pharmaceutical ingredient (a common scenario with cyclohexane-based drugs), a validated HPLC-UV method is often more efficient, robust, and cost-effective.[25]
-
Ultimately, GC-MS and HPLC are not competing techniques but complementary ones.[4] While GC-MS excels in the realm of volatile compounds, HPLC provides the versatility needed for the vast number of non-volatile and thermally sensitive cyclohexane derivatives encountered in modern research and drug development. By understanding the fundamental principles and making informed choices, you can ensure your analytical results are both accurate and reliable.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. foodsafety.institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. jfda-online.com [jfda-online.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. fda.gov [fda.gov]
- 18. mdpi.com [mdpi.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 23. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 24. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. amptechfl.com [amptechfl.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminocyclohexanecarbonitrile Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 4-Aminocyclohexanecarbonitrile hydrochloride, a versatile building block in medicinal chemistry, requires meticulous management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory compliance, to ensure the protection of laboratory personnel and the environment.
Foundational Safety: Understanding the Hazard Profile
Before any handling or disposal procedures are initiated, a thorough understanding of the hazard profile of this compound is paramount. This compound is classified with the following hazards:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In the event of thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride may be released.[2] It is crucial to prevent the release of this substance into the environment.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to a strict personal protective equipment (PPE) regimen is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with recommendations for enhanced protection based on the scale and nature of the handling procedure.
| Level of Protection | Required PPE | Recommended for |
| Standard Handling | Nitrile gloves, lab coat, and safety glasses with side shields. | All routine laboratory operations involving small quantities. |
| Enhanced Protection | Chemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron or gown, and chemical splash goggles. | Handling larger quantities, potential for splashing, and during spill cleanup. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | Operations with a potential for aerosol or dust generation, and in inadequately ventilated areas. |
Always inspect PPE for integrity before use and follow institutional guidelines for proper donning and doffing procedures.[3][4]
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is critical to mitigate exposure and prevent environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the appropriate level of PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
-
Collect Waste: Place all contaminated absorbent materials and spilled substance into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution, followed by a water rinse.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Procedures: Ensuring Regulatory Compliance
The primary and most critical step in the disposal of this compound is to adhere to all federal, state, and local regulations.[5] The standard and recommended procedure is to engage a licensed professional waste disposal service.
Path 1: Direct Disposal via a Licensed Contractor (Recommended)
-
Containerization: Place the waste this compound in a clearly labeled, sealed, and compatible container. Reusing the original container is often a good practice, provided it is in good condition.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound" and including any other information required by your institution's environmental health and safety (EHS) department.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. As a general rule, keep acids, bases, and flammable materials separate.[5]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
Path 2: Chemical Treatment for Experienced Personnel (For Consideration)
In some instances, chemical treatment to reduce the hazard of the waste may be considered by experienced laboratory personnel, in full compliance with institutional policies. This is a multi-step process that requires careful execution in a controlled environment, such as a fume hood.
It is imperative to note that this chemical treatment may not be a substitute for professional disposal and should only be undertaken after a thorough risk assessment and with the approval of your institution's EHS department.
A. Neutralization of the Amine Hydrochloride:
The hydrochloride salt is acidic and can be neutralized to the free amine.
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound in a suitably sized beaker.
-
Neutralization: Slowly add a mild base, such as a saturated solution of sodium bicarbonate, to the stirred solution. Effervescence (release of carbon dioxide gas) will occur. Continue adding the base dropwise until the effervescence ceases.
-
pH Monitoring: Use pH paper or a calibrated pH meter to ensure the final pH of the solution is neutral (pH 7).
B. Hydrolysis of the Nitrile Group (Advanced Procedure):
For experienced chemists, hydrolysis of the nitrile to the corresponding carboxylic acid can be considered to further reduce the toxicity associated with the nitrile functional group. This can be performed under acidic or alkaline conditions.
-
Alkaline Hydrolysis: After neutralization, a strong base such as sodium hydroxide can be added to the solution, followed by heating to facilitate the hydrolysis of the nitrile to the sodium salt of the carboxylic acid and ammonia.
-
Acidic Hydrolysis: Alternatively, the nitrile can be hydrolyzed by heating with a dilute acid, which would convert the nitrile to a carboxylic acid and the amine to an ammonium salt.
Important Considerations for Chemical Treatment:
-
These reactions can be exothermic and may release gases. Perform them slowly and with appropriate cooling.
-
The resulting treated waste may still be considered hazardous and must be disposed of in accordance with institutional and local regulations.
-
A thorough understanding of the reaction stoichiometry and potential byproducts is essential.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible laboratory practice. While direct disposal through a licensed professional service remains the most straightforward and recommended approach, an understanding of the underlying chemical principles of neutralization and hydrolysis can provide valuable context for managing this and similar chemical wastes. By prioritizing safety through the consistent use of appropriate PPE, adhering to established spill management protocols, and ensuring strict compliance with all disposal regulations, we uphold our commitment to a safe and sustainable research environment.
References
Personal protective equipment for handling 4-Aminocyclohexanecarbonitrile hydrochloride
An In-Depth Guide to Personal Protective Equipment for Handling 4-Aminocyclohexanecarbonitrile hydrochloride
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. The handling of specialized reagents like this compound (CAS No. 1303968-08-2) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: The "Why" Behind the Precautions
This compound is a compound that requires careful handling due to its specific chemical properties and hazard classifications. Authoritative safety data indicates several key risks:
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation.[1][3]
-
Oral Toxicity (H302): The substance is harmful if swallowed.[4]
Beyond these documented classifications, the chemical structure—an aminonitrile—warrants additional caution. Aminonitriles can be toxic and may have the potential to release hydrogen cyanide (HCN) under certain conditions, such as exposure to strong acids, bases, or heat.[5][6][7] Therefore, all handling procedures must be designed to mitigate these risks through robust engineering controls and appropriate PPE.
Core PPE Requirements for this compound
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Storage & Transport | General Laboratory Ventilation | Nitrile Gloves | Safety Glasses with Side Shields | Standard Laboratory Coat |
| Weighing Solid | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles | Laboratory Coat; Fume Hood provides respiratory protection |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Chemical Safety Goggles & Face Shield | Laboratory Coat; Fume Hood provides respiratory protection |
| Spill Cleanup | Chemical Fume Hood (if feasible) | Heavy-duty Nitrile Gloves | Chemical Safety Goggles & Face Shield | Chemical-resistant Apron over Laboratory Coat; Appropriate Respirator if outside a hood |
Rationale for PPE Selection: An Expert Perspective
Understanding the reasoning behind each PPE choice is critical for fostering a strong safety culture.
Hand Protection: Chemical-resistant gloves are the primary barrier against skin contact. Nitrile gloves are recommended due to their excellent resistance to a wide range of chemicals, including solvents and caustics, which may be used in conjunction with the compound.[8][9][10] They offer superior puncture resistance compared to latex and are a hypoallergenic option, minimizing the risk of allergic reactions for the user.[9][11] For spill cleanup or handling larger quantities, a heavier-duty nitrile gauntlet can provide extended protection.
Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Chemical Safety Goggles are mandatory when handling the compound in any form. They provide a 360-degree seal around the eyes, protecting against dust particles and splashes from all angles.[12]
-
A Face Shield should be worn over safety goggles during procedures with a heightened risk of splashing, such as when preparing solutions or transferring liquids. This provides an additional layer of protection for the entire face.
Body and Respiratory Protection:
-
A Laboratory Coat is the minimum requirement for body protection to prevent incidental skin contact.
-
Primary respiratory protection is achieved through the mandatory use of a Chemical Fume Hood . This engineering control captures dust and potential vapors at the source, preventing inhalation.[12] All weighing and solution preparation activities must be performed within a certified fume hood.
-
In the rare event of a large spill outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary for cleanup personnel.
Procedural Guide: Safe Handling and PPE Protocols
Adherence to standardized procedures for donning, doffing, and handling is essential to prevent cross-contamination and exposure.
PPE Donning and Doffing Sequence
A disciplined approach to putting on and taking off PPE is crucial. The following diagram illustrates the correct sequence to minimize contamination.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. arctomsci.com [arctomsci.com]
- 5. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
